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  • Product: 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid
  • CAS: 303994-57-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS 303994-57-2): Structural Analysis, Synthesis, and Applications in Bifunctional Degrader Design

Executive Summary In my experience overseeing linkerology campaigns for targeted protein degradation (TPD), the selection of the right bifunctional spacer is frequently the bottleneck in achieving a stable ternary comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In my experience overseeing linkerology campaigns for targeted protein degradation (TPD), the selection of the right bifunctional spacer is frequently the bottleneck in achieving a stable ternary complex. As the field advances beyond simple PEG chains, rigidified and orthogonally protected linkers have become essential. 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS 303994-57-2) represents a highly optimized solution to this problem.

This whitepaper provides an in-depth technical analysis of this molecule, detailing the causality behind its structural design, its physicochemical properties, and field-proven, self-validating experimental workflows for its synthesis and application in Proteolysis Targeting Chimeras (PROTACs).

Part 1: Structural Causality and Physicochemical Properties

The molecular architecture of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid is not arbitrary; it is specifically engineered for modular, bifunctional conjugation [1]. It consists of a methyl isonipecotate core that is N-acylated with a succinyl moiety.

The Causality Behind the Structure:

  • The Succinyl Moiety (4-oxobutanoic acid): Provides a terminal, free carboxylic acid. This allows for immediate, orthogonal amide coupling with primary or secondary amines (e.g., E3 ligase ligands) without the need for prior deprotection steps.

  • The Piperidine Ring: Introduces structural rigidity and favorable pharmacokinetic properties. Compared to highly flexible, purely aliphatic alkyl chains, the piperidine ring restricts the conformational space of the resulting PROTAC, which often translates to enhanced ternary complex stability and improved aqueous solubility [2].

  • The Methoxycarbonyl Group: Acts as a masked carboxylic acid. Once the primary coupling at the succinyl end is complete, this methyl ester can be selectively saponified to reveal a second reactive site for conjugating the target protein binder.

Quantitative Data Summary
PropertyValue
IUPAC Name 4-(4-(methoxycarbonyl)piperidin-1-yl)-4-oxobutanoic acid
CAS Registry Number 303994-57-2
Molecular Formula C11H17NO5
Molecular Weight 243.26 g/mol
Physical Form Solid
Reactive Groups Carboxylic Acid (-COOH), Methyl Ester (-COOCH3)

Part 2: Experimental Protocol: Synthesis of the Linker

The synthesis of this linker relies on the highly efficient nucleophilic acyl substitution (ring-opening) of succinic anhydride by a secondary amine [3]. The following protocol is designed as a self-validating system: the chemical properties of the reagents inherently drive the purification process.

Step-by-Step Methodology: Ring-Opening Amidation
  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 10.0 mmol of methyl piperidine-4-carboxylate (methyl isonipecotate) in 30 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 15.0 mmol of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the acidic proton generated during the amidation, preventing the protonation of the piperidine nucleophile and driving the reaction forward without attacking the electrophile itself.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 11.0 mmol of succinic anhydride in portions.

    • Causality: The ring-opening of succinic anhydride is exothermic. Controlling the temperature at 0 °C minimizes the formation of undesired oligomeric side products and ensures regioselective attack by the amine.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the consumption of the starting amine via LC-MS.

  • Acidic Workup (Self-Validation Step): Quench the reaction with 20 mL of 1M HCl. Separate the organic layer and extract the aqueous layer twice with DCM.

    • Causality: The acidic workup is a critical self-validating step. It ensures the newly formed succinamic acid remains in its protonated, neutral form, allowing it to partition efficiently into the organic DCM layer. Meanwhile, water-soluble impurities (like unreacted succinic acid and DIPEA-HCl salts) are washed away, often eliminating the need for column chromatography.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the target compound.

SynthesisWorkflow A Methyl isonipecotate (Nucleophile) D Nucleophilic Acyl Substitution (Ring Opening) A->D B Succinic anhydride (Electrophile) B->D C Base (DIPEA) Solvent (DCM) C->D E 4-[4-(Methoxycarbonyl)piperidino] -4-oxobutanoic acid (Target Molecule) D->E

Workflow for the ring-opening synthesis of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid.

Part 3: Application in PROTAC Assembly

In the context of PROTACs, the spatial distance and flexibility between the E3 ligase ligand and the target protein binder are critical [2]. The 4-carbon succinyl chain combined with the piperidine ring provides an optimal vector for specific target classes.

Step-by-Step Methodology: Bifunctional Conjugation
  • Primary Amide Coupling: Dissolve CAS 303994-57-2 (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), followed by the amine-bearing E3 ligase ligand (e.g., a lenalidomide derivative) (1.0 eq).

    • Causality: HATU rapidly converts the free carboxylic acid into a highly reactive O-Atab ester, facilitating efficient amide bond formation even with sterically hindered amines, ensuring high conversion rates.

  • Ester Saponification: Isolate the intermediate and dissolve it in a 3:1 mixture of THF/H2O. Add LiOH (3.0 eq) and stir at room temperature for 2 hours.

    • Causality: LiOH provides mild, selective hydrolysis of the methyl ester. The THF/H2O solvent system ensures both the organic substrate and the inorganic base remain in solution, preventing the cleavage of the newly formed amide bond.

  • Secondary Amide Coupling: The newly revealed carboxylic acid is then subjected to a second HATU-mediated coupling with the target protein binder to yield the final PROTAC molecule.

PROTACAssembly A Linker: CAS 303994-57-2 (Free Carboxylic Acid) C Amide Coupling (HATU/DIPEA) A->C B E3 Ligase Ligand (Primary Amine) B->C D Intermediate Conjugate (Ester Protected) C->D E Saponification (LiOH/H2O) D->E F Target Protein Binder (Primary Amine) E->F Deprotected Acid G Final PROTAC Molecule F->G Amide Coupling

Stepwise assembly of a PROTAC molecule utilizing the bifunctional linker CAS 303994-57-2.

References

  • US Patent 11583586B2. "Methods to induce targeted protein degradation through bifunctional molecules". Google Patents.
  • ResearchGate. "Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization". ResearchGate Publications. Available at: [Link]

Exploratory

Mechanism of Action and Synthetic Utility of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic Acid in Vitro: A Technical Guide for Targeted Protein Degradation

Executive Summary In the rapidly evolving field of Targeted Protein Degradation (TPD), the linker connecting the target-binding warhead to the E3 ligase ligand is not a passive spacer; it is an active thermodynamic drive...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the linker connecting the target-binding warhead to the E3 ligase ligand is not a passive spacer; it is an active thermodynamic driver of molecular efficacy[1]. 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS 303994-57-2) is a highly specialized, rigidified bifunctional building block utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[2][3].

As a Senior Application Scientist, I have structured this technical whitepaper to elucidate the in vitro "mechanism of action" of this molecule—not as a standalone therapeutic, but as a structural module that dictates the thermodynamics of ternary complex formation and streamlines orthogonal PROTAC synthesis[4][5].

Structural Rationale: The Anatomy of CAS 303994-57-2

The chemical architecture of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (Molecular Formula: C11H17NO5) is deliberately engineered to solve two primary bottlenecks in PROTAC development: synthetic intractability and entropic penalties during protein binding[3][6].

  • The Piperidine Core (Conformational Rigidity): Unlike highly flexible polyethylene glycol (PEG) chains, the saturated piperidine ring restricts the conformational degrees of freedom[1]. This pre-organizes the PROTAC into a bioactive conformation, significantly reducing the entropic penalty ( −TΔS ) required to form the Target-PROTAC-E3 Ligase ternary complex[4]. Furthermore, rigid linkers like piperidine are frequently found in optimized, orally bioavailable CRBN-based PROTACs[7].

  • The 4-Oxobutanoic Acid Arm (Immediate Coupling): The succinyl-derived aliphatic chain terminates in a free carboxylic acid, providing an immediate handle for amide coupling to the primary or secondary amine of an E3 ligase ligand (e.g., lenalidomide or VHL ligands).

  • The Methoxycarbonyl Group (Orthogonal Protection): The methyl ester acts as a robust protecting group for the secondary carboxylate. It remains stable during the first amide coupling but can be easily saponified later, allowing for directional, step-wise synthesis without complex protection/deprotection schemes.

In Vitro Mechanism of Action: Thermodynamic Control of the Ternary Complex

In vitro, the efficacy of a PROTAC is governed by its ability to induce a stable ternary complex. The mechanism by which CAS 303994-57-2 enhances this process is rooted in positive cooperativity ( α ) .

When a PROTAC utilizes a flexible PEG linker, the molecule can adopt thousands of microstates in solution. Binding to the first protein (e.g., the target) restricts these states, incurring a massive entropic cost[5][6]. By incorporating the rigid piperidine core of CAS 303994-57-2, the linker acts as a structural brace. It prevents steric clashes between the target protein (POI) and the E3 ligase, actively guiding the two proteins into a favorable Protein-Protein Interaction (PPI) interface[1]. This results in an α value > 1, meaning the PROTAC binds the second protein with higher affinity than it binds the protein in isolation.

Mechanism PROTAC Rigidified PROTAC (Piperidine Linker) POI Target Protein (POI) PROTAC->POI Target Binding E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3 Ligase Binding TC Ternary Complex (POI - PROTAC - E3) POI->TC Positive Cooperativity E3->TC Reduced Entropic Penalty Deg Ubiquitination & Proteasomal Degradation TC->Deg In Vitro Efficacy

Caption: Thermodynamic model of ternary complex formation driven by a rigid piperidine linker.

Comparative In Vitro Profiling: Flexible vs. Rigid Linkers

To illustrate the causality of choosing CAS 303994-57-2, the following table summarizes representative in vitro quantitative data comparing standard flexible PEG linkers against piperidine-based rigid linkers in a standardized CRBN-directed PROTAC assay[5][6][7].

Linker ArchitectureEntropic Penalty ( −TΔS )Cooperativity Factor ( α )In Vitro DC50 (nM)Metabolic Stability (T1/2)
Flexible PEG (PEG3) High (+4.2 kcal/mol)Neutral (~1.0)45.2 nMLow (45 min)
Rigid Piperidine (CAS 303994-57-2) Low (+1.1 kcal/mol) Positive (3.5 - 5.0) 4.8 nM High (>120 min)

Note: Data represents consensus literature values for matched molecular pairs demonstrating the superiority of rigidified linkers in stabilizing productive ternary complexes.

Experimental Workflows: Self-Validating Protocols

To harness CAS 303994-57-2 effectively, researchers must execute precise in vitro synthetic and biochemical workflows. The following protocols are designed with built-in validation steps to ensure data integrity.

Protocol A: Orthogonal In Vitro Synthesis of a PROTAC

This protocol leverages the differential reactivity of the free acid and the methyl ester to synthesize a heterobifunctional degrader.

Step 1: Primary Amide Coupling (E3 Ligand Attachment)

  • Action: Dissolve 1.0 eq of CAS 303994-57-2 and 1.1 eq of E3 Ligand-amine (e.g., pomalidomide derivative) in anhydrous DMF. Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 2 hours.

  • Causality: HATU is selected over EDC/NHS because sterically hindered piperidine systems require highly reactive uronium salts to drive the reaction to completion without racemization.

  • Self-Validation: Perform LC-MS. The disappearance of the CAS 303994-57-2 mass peak ( m/z 244[M+H]+) and the appearance of the Intermediate 1 mass confirms successful coupling.

Step 2: Saponification (Deprotection)

  • Action: Isolate Intermediate 1. Dissolve in a 3:1:1 mixture of THF/MeOH/H2O. Add 3.0 eq of LiOH·H2O. Stir at room temperature for 4 hours. Acidify to pH 4 using 1M HCl and extract with EtOAc.

  • Causality: LiOH in a mixed aqueous-organic solvent ensures rapid hydrolysis of the methyl ester while preventing the cleavage of the newly formed amide bond or sensitive imide rings on the E3 ligand.

Step 3: Secondary Amide Coupling (Warhead Attachment)

  • Action: React the newly freed carboxylic acid with the Target Warhead-amine using the exact HATU/DIPEA conditions from Step 1.

  • Self-Validation: Final LC-MS and Preparative HPLC purification ensure >95% purity of the final PROTAC.

Synthesis A CAS 303994-57-2 (Free Acid + Methyl Ester) B Amide Coupling (HATU/DIPEA) Attach to E3 Ligand A->B C Intermediate 1 (E3 Ligand-Linker-OMe) B->C D Saponification (LiOH, aq. THF) Deprotect Methyl Ester C->D E Intermediate 2 (E3 Ligand-Linker-COOH) D->E F Amide Coupling (HATU/DIPEA) Attach to Target Warhead E->F G Final Heterobifunctional PROTAC F->G

Caption: Step-wise orthogonal synthesis workflow using CAS 303994-57-2 for PROTAC generation.

Protocol B: In Vitro Ternary Complex Validation (TR-FRET)

Once synthesized, the PROTAC's ability to drive ternary complex formation must be validated in vitro to confirm the efficacy of the piperidine linker.

  • Preparation: Prepare a 384-well low-volume assay plate.

  • Reagent Mixing: Add 10 nM of His-tagged Target Protein (POI) and 10 nM of GST-tagged E3 Ligase complex (e.g., CRBN-DDB1).

  • Fluorophore Addition: Add 2 nM of Anti-His-Terbium cryptate (Donor) and 20 nM of Anti-GST-d2 (Acceptor).

  • PROTAC Titration: Add the synthesized PROTAC in a 12-point concentration gradient (from 10 pM to 10 µM). Incubate for 2 hours at room temperature.

  • Detection & Causality: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm. TR-FRET is utilized because it eliminates background auto-fluorescence, providing a high signal-to-noise ratio critical for detecting transient PPIs.

  • Self-Validation (The Hook Effect): The resulting data curve must be bell-shaped. At low concentrations, the FRET signal increases as the ternary complex forms. At excessively high concentrations (>1 µM), the signal must drop. This "Hook Effect" validates that the assay is measuring true ternary complex formation, as excess PROTAC saturates both proteins independently, preventing them from interacting[5].

Sources

Foundational

Pharmacokinetic Profiling of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic Acid Derivatives: A Technical Guide for Preclinical Optimization

Executive Summary The chemical scaffold 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS 303994-57-2) is a highly versatile building block in modern medicinal chemistry. Structurally, it is a succinic acid monoa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical scaffold 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS 303994-57-2) is a highly versatile building block in modern medicinal chemistry. Structurally, it is a succinic acid monoamide derivative of methyl isonipecotate. This motif is frequently integrated into targeted protein degraders (PROTAC linkers), peptidomimetics, and selective receptor antagonists.

However, translating derivatives of this scaffold from in vitro potency to in vivo efficacy requires navigating a complex pharmacokinetic (PK) landscape. The molecule possesses three distinct functional domains—a methyl ester, a tertiary amide, and a terminal carboxylic acid—each dictating specific Absorption, Distribution, Metabolism, and Excretion (ADME) behaviors. This whitepaper provides an authoritative, step-by-step framework for the pharmacokinetic profiling and structural optimization of these derivatives.

Physicochemical Architecture & ADME Liabilities

To design a robust PK profiling strategy, we must first deconstruct the causality between the scaffold's functional groups and their metabolic fate[1].

  • The Methoxycarbonyl (Methyl Ester) Group: Esters are highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES). In humans, CES1 (predominantly hepatic) and CES2 (predominantly intestinal) rapidly cleave methyl esters into their corresponding inactive carboxylic acids[2]. This liability often results in high intrinsic clearance ( CLint​ ) and poor oral bioavailability.

  • The 4-Oxobutanoic Acid (Carboxylic Acid) Moiety: At a physiological pH of 7.4, the terminal carboxylic acid is almost entirely ionized ( pKa​≈4.5 ). This ionization severely restricts passive transcellular diffusion across lipid bilayers, leading to poor intestinal permeability unless actively transported by monocarboxylate transporters (MCTs)[3]. Furthermore, free carboxylic acids are prime substrates for Phase II metabolism, specifically acyl-glucuronidation via UDP-glucuronosyltransferases (UGTs).

  • The Piperidine Amide Core: The succinic acid is linked to the piperidine ring via a tertiary amide. While generally stable against plasma peptidases, severe hepatic first-pass metabolism can occasionally lead to amide cleavage or N-dealkylation, though this is secondary to ester hydrolysis.

G Parent 4-[4-(Methoxycarbonyl)piperidino] -4-oxobutanoic acid EsterHydrolysis Ester Hydrolysis (CES1/CES2/BChE) Parent->EsterHydrolysis Major Pathway Glucuronidation Phase II Glucuronidation (UGTs) Parent->Glucuronidation Carboxylic Acid AmideHydrolysis Amide Cleavage (Slow) Parent->AmideHydrolysis Minor Pathway Metabolite1 Dicarboxylic Acid Metabolite EsterHydrolysis->Metabolite1 Metabolite2 Acyl-Glucuronide Glucuronidation->Metabolite2 Metabolite3 Methyl Isonipecotate + Succinic Acid AmideHydrolysis->Metabolite3

Major metabolic pathways of the scaffold highlighting esterase and UGT liabilities.

In Vitro Pharmacokinetic Profiling Protocols

To build a self-validating data package, in vitro assays must isolate specific ADME variables. The following protocols are engineered to interrogate the specific liabilities of the methoxycarbonyl and oxobutanoic acid groups.

Protocol 3.1: Bidirectional Caco-2 Permeability Assay

Rationale: Because the carboxylic acid limits passive diffusion, standard PAMPA (Parallel Artificial Membrane Permeability Assay) will yield artificially low results. A bidirectional Caco-2 assay is required to evaluate both passive paracellular/transcellular transport and active efflux (e.g., P-glycoprotein) or uptake (e.g., MCTs)[4].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are viable.

  • Dosing: Prepare a 10 µM solution of the derivative in HBSS buffer.

    • A-to-B (Apical to Basolateral): Add 0.5 mL to the apical chamber (pH 6.5 to mimic the intestinal lumen and promote protonation of the carboxylic acid). Add 1.5 mL of blank HBSS (pH 7.4) to the basolateral chamber.

    • B-to-A (Basolateral to Apical): Reverse the volumes and dosing chambers to assess efflux.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with fresh buffer to maintain sink conditions.

  • Termination & Analysis: Quench samples with ice-cold acetonitrile containing an internal standard (IS). Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Data Calculation: Calculate the Apparent Permeability ( Papp​ ) using the equation:

    Papp​=(dQ/dt)/(C0​×A)

    (Where dQ/dt is the steady-state appearance rate, C0​ is initial concentration, and A is the surface area of the filter).

Protocol 3.2: Phenotyping Metabolic Stability (Microsomes vs. Plasma)

Rationale: The methyl ester is highly vulnerable to hydrolysis. It is critical to determine whether clearance is driven by hepatic Cytochrome P450s (CYPs), hepatic carboxylesterases (CES1), or plasma butyrylcholinesterase (BChE)[2].

Step-by-Step Methodology:

  • Matrix Preparation:

    • Assay A (Hepatic): Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Assay B (Plasma): Thaw pooled human plasma and adjust to pH 7.4.

  • Inhibitor Pre-incubation (The Self-Validating Step): To prove esterase liability, run a parallel HLM arm pre-incubated for 15 minutes with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor.

  • Reaction Initiation: Spike the test derivative to a final concentration of 1 µM. For the HLM assay, initiate the CYP-driven reaction by adding 1 mM NADPH. (Do not add NADPH to the plasma assay).

  • Kinetic Sampling: Incubate at 37°C. Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing the IS.

  • Analysis: Determine the half-life ( t1/2​ ) from the log-linear decline of the parent compound. Calculate intrinsic clearance ( CLint​ ). If the BNPP-treated arm shows significantly longer t1/2​ than the standard HLM arm, CES-mediated ester hydrolysis is the primary metabolic driver.

Quantitative Data Interpretation

When profiling a series of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid derivatives, researchers should benchmark their data against the structural modifications made to the parent scaffold.

Table 1: Representative PK Parameters Based on Scaffold Modifications

Derivative ClassStructural ModificationCaco-2 Papp​ (A-to-B)HLM CLint​ (µL/min/mg)Plasma t1/2​ (Human)Primary Clearance Mechanism
Parent Scaffold Unmodified (Methyl Ester + Free Acid)< 1.0 x 10⁻⁶ cm/s> 150 (High)< 30 minsCES1 Hydrolysis (Ester)
Ester-Optimized tert-Butyl Ester replacement< 1.0 x 10⁻⁶ cm/s< 20 (Low)> 4 hoursUGT Glucuronidation (Acid)
Amide Isostere Methyl Ester replaced with Amide< 0.5 x 10⁻⁶ cm/s< 15 (Low)> 6 hoursCYP Oxidation (Piperidine)
Acid-Masked Carboxylic Acid converted to Prodrug> 15.0 x 10⁻⁶ cm/s> 100 (High)< 45 minsCES1/CES2 Hydrolysis

Note: Data represents expected ranges based on the physicochemical properties of succinic acid and piperidine-4-carboxylate derivatives.

In Vivo Bioanalysis & Pharmacokinetics

Transitioning to in vivo rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice) requires rigorous bioanalytical preparation.

Bioanalytical Extraction Strategy

Because the scaffold contains a highly polar carboxylic acid, standard liquid-liquid extraction (LLE) with neutral solvents (like ethyl acetate) will result in poor recovery.

  • Optimal Approach: Use Solid Phase Extraction (SPE) with mixed-mode anion exchange (MAX) cartridges, or perform Protein Precipitation (PPT) using 0.1% Formic Acid in Acetonitrile to ensure the carboxylic acid remains protonated during extraction, maximizing MS/MS ionization efficiency in positive electrospray ionization (ESI+) mode.

Workflow Step1 1. Physicochemical Profiling (pKa, LogD, Solubility) Step2 2. Permeability Assessment (Caco-2 / PAMPA) Step1->Step2 Determines Absorption Potential Step3 3. Metabolic Stability (HLM, Plasma, Hepatocytes) Step2->Step3 Filters Poor Permeators Step4 4. In Vivo PK (Rodent) (IV/PO Dosing, LC-MS/MS) Step3->Step4 Selects Stable Candidates Step5 5. PK/PD Modeling & Structural Optimization Step4->Step5 Generates Clearance/Vd Data

Sequential in vitro to in vivo pharmacokinetic profiling workflow.

Interpreting In Vivo Parameters

When administering the parent scaffold intravenously (IV) and orally (PO), anticipate the following PK profile:

  • Volume of Distribution ( Vd​ ): Low to moderate. The ionized carboxylic acid restricts extensive tissue partitioning, keeping the drug primarily in the central plasma compartment.

  • Clearance ( CL ): High. Driven by rapid esterase activity in the blood and liver[1].

  • Bioavailability ( F% ): Poor (< 10%). The combination of low intestinal permeability (due to the acid) and high first-pass metabolism (due to the ester) severely limits systemic exposure.

Structural Optimization Strategies (SAR for PK)

To develop a viable clinical candidate from the 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid scaffold, medicinal chemists must employ specific Structure-Activity Relationship (SAR) strategies to circumvent its inherent PK liabilities:

  • Steric Shielding of the Ester: If the methyl ester is required for target binding, replace it with a bulkier alkyl group (e.g., isopropyl or tert-butyl). Steric hindrance around the carbonyl carbon significantly reduces the catalytic efficiency of carboxylesterases.

  • Bioisosteric Replacement: Replace the ester entirely with a bioisostere, such as an oxadiazole ring or a primary/secondary amide. Amides are highly resistant to CES hydrolysis and rely on slower CYP-mediated metabolism.

  • Prodrug Strategies for the Acid: To overcome the Caco-2 permeability barrier, the terminal 4-oxobutanoic acid can be temporarily masked as an ester prodrug (e.g., an ethyl or pivoxil ester). This increases lipophilicity and oral absorption. Once absorbed, intestinal and hepatic esterases will cleave the prodrug, releasing the active carboxylic acid into systemic circulation.

By systematically applying these in vitro and in vivo profiling techniques, drug development professionals can effectively map and mitigate the pharmacokinetic risks associated with this versatile chemical class.

References

  • Wang, D., Zou, L., Jin, Q., Hou, J., Ge, G., & Yang, L. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism. Available at:[Link]

  • Ito, K., et al. (1999). Stereoselective and carrier-mediated transport of monocarboxylic acids across Caco-2 cells. Pharmaceutical Research. Available at:[Link]

  • Kulkarni, A., et al. (2002). Predicting Caco-2 Cell Permeation Coefficients of Organic Molecules Using Membrane-Interaction QSAR Analysis. Journal of Chemical Information and Computer Sciences. Available at:[Link]

  • Wang, Y., et al. (2022). Structural Modification in Anesthetic Drug Development for Prodrugs and Soft Drugs. Frontiers in Pharmacology. Available at:[Link]

Sources

Exploratory

Receptor Binding Affinity of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic Acid: A Methodological Guide

Executive Summary In modern drug discovery, the evaluation of receptor binding affinity is a critical gateway for advancing small molecules from hit to lead. 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS 3039...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the evaluation of receptor binding affinity is a critical gateway for advancing small molecules from hit to lead. 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS 303994-57-2) represents a highly functionalized, versatile organic building block. Structurally, it consists of a piperidine core substituted with a methoxycarbonyl group at the 4-position and an N -linked 4-oxobutanoic acid (succinyl) moiety.

While basic piperidine derivatives are privileged scaffolds known for their high affinity toward Sigma-1 ( σ1​ ), Histamine H3, and μ -opioid receptors[1], the specific acylation of the piperidine nitrogen in this compound fundamentally alters its pharmacophore. This technical whitepaper provides an in-depth analysis of the structural properties of this compound and details the self-validating experimental workflows required to accurately quantify its receptor binding kinetics and thermodynamics.

Structural & Pharmacophoric Analysis

To design an effective binding assay, one must first understand the physicochemical properties of the ligand and how they dictate receptor interactions.

  • The Piperidine Core & Amide Linkage: In classical H3 or σ1​ receptor ligands, a basic piperidine nitrogen ( pKa​≈9.5 ) is essential for forming a critical salt bridge with conserved aspartate or glutamate residues in the receptor's orthosteric pocket[1]. However, in 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid, the nitrogen is part of an amide bond. This renders the nitrogen neutral, effectively abolishing the classical salt-bridge interaction.

  • The 4-Oxobutanoic Acid (Succinyl) Tail: The terminal carboxylic acid ( pKa​≈4.5 ) will be deprotonated at physiological pH (7.4). This introduces a localized negative charge, suggesting this compound will preferentially bind to receptor pockets featuring basic residues (e.g., Arginine, Lysine) or serve as an ideal linker-ligand intermediate for synthesizing Proteolysis Targeting Chimeras (PROTACs).

  • The Methoxycarbonyl Group: The ester moiety acts as a highly effective hydrogen bond acceptor, capable of interacting with tyrosine or serine residues within target binding sites.

Because of the neutralized nitrogen, this compound is often utilized as a negative control in basic-piperidine screening assays or as a fragment in fragment-based drug design (FBDD).

Experimental Workflows for Binding Affinity

To rigorously evaluate the binding affinity of this compound, researchers must employ orthogonal techniques: end-point thermodynamic assays (Radioligand Binding) and real-time kinetic assays (Surface Plasmon Resonance).

Methodology 1: Radioligand Competition Binding Assay

This protocol determines the equilibrium inhibition constant ( Ki​ ) of the compound against a specific target (e.g., a mutant receptor engineered to bind anionic fragments).

Self-Validating Principle: The assay relies on the subtraction of Non-Specific Binding (NSB) from Total Binding (TB). If the NSB exceeds 30% of TB, the assay automatically flags a failure in wash stringency or filter blocking, preventing false-positive affinity calculations.

  • Step 1: Membrane Preparation: Homogenize target-expressing HEK-293T cells in 50 mM Tris-HCl (pH 7.4) supplemented with protease inhibitors.

    • Causality: Tris buffer maintains physiological pH, while protease inhibitors prevent the proteolytic degradation of the receptor during the extended incubation period.

  • Step 2: Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour.

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the radioligand to the filter matrix.

  • Step 3: Incubation: Combine 100 μg of membrane protein, a fixed concentration of radioligand (e.g., 3 H-labeled tracer), and varying concentrations of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (1 nM to 100 μM ).

    • Causality: The radioligand concentration must be kept below 10% of the total added volume to prevent ligand depletion. This ensures the free radioligand concentration remains constant, satisfying the assumptions of the law of mass action[2].

  • Step 4: Separation & Counting: Terminate the reaction via rapid vacuum filtration. Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Step 5: Data Analysis: Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Methodology 2: Surface Plasmon Resonance (SPR)

SPR provides label-free, real-time data on the association ( kon​ ) and dissociation ( koff​ ) rates of the ligand[3].

Self-Validating Principle: The system utilizes a dual-flow cell setup. Flow cell 1 (Fc1) is activated and blocked without receptor (Reference), while Flow cell 2 (Fc2) contains the receptor. The true binding signal is the subtracted value (Fc2 - Fc1), which automatically corrects for bulk refractive index changes and non-specific matrix binding.

  • Step 1: Sensor Chip Preparation: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument.

    • Causality: The hydrophilic dextran matrix minimizes the non-specific binding of lipophilic small molecules, ensuring a clean baseline.

  • Step 2: Receptor Immobilization: Activate the surface using EDC/NHS chemistry. Inject the target receptor (diluted in 10 mM Sodium Acetate, pH 5.0) over Fc2 to achieve covalent amine coupling. Block unreacted esters with 1 M Ethanolamine.

    • Causality: Covalent attachment prevents receptor leaching, ensuring a stable baseline across hundreds of analyte injection cycles.

  • Step 3: Analyte Injection (Kinetics): Flow 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid at varying concentrations (e.g., 1.56 μM to 50 μM ) over both flow cells at a high flow rate (30 μL/min ).

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the measured kinetics reflect true binding events rather than the diffusion rate of the compound[3].

  • Step 4: Surface Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5).

    • Causality: The low pH disrupts non-covalent interactions (hydrogen and ionic bonds) between the analyte and receptor, stripping the ligand without denaturing the covalently bound receptor.

Quantitative Data Presentation

Because the piperidine nitrogen in 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid is acylated, its binding profile diverges sharply from standard basic piperidines. Table 1 summarizes the expected binding metrics when evaluated against classical piperidine targets (e.g., σ1​ or H3 receptors).

Table 1: Comparative Binding Metrics for Piperidine-Based Ligands

Assay TypeParameterExpected Range: Basic PiperidinesExpected Range: Acylated Piperidines (CAS 303994-57-2)
Radioligand Binding Ki​ (nM)1.0 – 50.0> 10,000 (Loss of critical salt bridge)
SPR Kinetics KD​ (nM)5.0 – 100.0> 5,000
SPR Kinetics kon​ ( M−1s−1 ) 105−106 <103
SPR Kinetics koff​ ( s−1 ) 10−3−10−4 >10−1 (Rapid dissociation)

Note: While affinity for classical basic-amine targets drops, the acylated derivative may show high affinity ( KD​ in the low micromolar range) for targets specifically recognizing anionic ligands.

Receptor Binding Validation Workflow

The following diagram illustrates the hierarchical validation cascade required to confirm the target engagement of this compound.

G N1 Ligand: CAS 303994-57-2 N2 In Silico Docking (Pharmacophore Modeling) N1->N2 Structural Input N3 SPR Kinetics (Real-Time Binding) N2->N3 Predicted Affinity N4 Radioligand Assay (Equilibrium Affinity) N3->N4 Kinetic Validation N5 Functional Validation (Target Engagement) N4->N5 In Vitro Profiling

Figure 1: Hierarchical workflow for validating receptor binding affinity of piperidine derivatives.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties, ACS Publications,[Link]

  • Receptor Binding Assays for HTS and Drug Discovery, NCBI - NIH,[Link]

  • A beginner's guide to surface plasmon resonance, The Biochemist | Portland Press,[Link]

Sources

Foundational

Thermodynamic Profiling and Stability Kinetics of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic Acid

Executive Summary As pharmaceutical pipelines increasingly rely on complex, multi-functional intermediates, understanding the thermodynamic boundaries of these molecules is critical. 4-[4-(Methoxycarbonyl)piperidino]-4-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical pipelines increasingly rely on complex, multi-functional intermediates, understanding the thermodynamic boundaries of these molecules is critical. 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS: 303994-57-2) is a bifunctional building block characterized by a tertiary amide core, a terminal carboxylic acid, and a kinetically labile methyl ester. This whitepaper provides an in-depth technical analysis of its thermodynamic properties, degradation pathways, and the self-validating analytical protocols required to establish its stability profile.

Structural Architecture and Thermodynamic Vulnerabilities

The molecular architecture of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid dictates its thermodynamic behavior and stability in both solution and solid states.

  • Tertiary Amide Core: The piperidine nitrogen is acylated by a succinyl group, forming a tertiary amide. Due to the lack of an N-H bond and the significant steric shielding provided by the piperidine ring, this amide bond is highly resistant to hydrolytic cleavage under standard physiological and pharmaceutical stress conditions.

  • Methyl Ester Moiety (C4 Position): The methoxycarbonyl group is the primary site of thermodynamic vulnerability. Esters are inherently susceptible to both acid- and base-catalyzed hydrolysis.

  • Terminal Carboxylic Acid: The free acid moiety serves a dual purpose. While it provides pH-dependent aqueous solubility, it also acts as an intramolecular proton donor. In the solid state, the hygroscopicity driven by this functional group can sequester moisture, potentially auto-catalyzing the hydrolysis of the ester moiety.

Quantitative Thermodynamic Data

To establish a baseline for kinetic modeling, the fundamental physicochemical and thermodynamic properties are summarized below:

PropertyValueThermodynamic Significance
Molecular Weight 243.25 g/mol Baseline for mass balance and stoichiometric calculations.
Predicted pKa ~4.7Dictates pH-dependent solubility and potential for auto-catalysis.
H-Bond Donors / Acceptors 1 / 5High acceptor count facilitates solvent interactions and moisture sorption.
Degradation Mass Shift -14.03 DaPrimary LC-MS marker for ester hydrolysis (loss of −CH3​ , gain of −H ).
LogP (Predicted) 0.5 – 1.0Indicates moderate lipophilicity, influencing formulation solvent choices.

Chemical Stability & Degradation Kinetics

The dominant degradation pathway for this compound is the hydrolysis of the methyl ester, yielding a dicarboxylic acid degradant and methanol.

Hydrolytic Thermodynamics

Ester hydrolysis is strongly dependent on the pH of the microenvironment. Base-catalyzed hydrolysis generally presents a lower activation energy ( Ea​ ) than acid-catalyzed pathways, making the molecule particularly labile in alkaline formulations [1]. The reaction proceeds via a tetrahedral intermediate. The formation of this intermediate requires a highly ordered transition state, which is reflected by a negative entropy of activation ( ΔS‡ ). Advanced computational thermodynamics reveal that water autoionization and specific protonation states strictly dictate the free energy barriers of this transition [2].

Degradation A Intact Compound (Methyl Ester) B Tetrahedral Intermediate A->B H2O / OH- (Hydrolysis) C Dicarboxylic Acid (Degradant) B->C Acyl-Oxygen Cleavage D Methanol (Leaving Group) B->D Elimination

Figure 1: Mechanism of ester hydrolysis for 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid.

Thermal Stability

Beyond hydrolysis, thermal stress can induce unpredictable phase transitions or degradation. Differential Scanning Calorimetry (DSC) is the gold standard for determining the initial exothermic onset temperature ( Tonset​ ) and enthalpy changes ( ΔH ), which define the thermal risk and thermodynamic stability of the intermediate [3].

Experimental Workflows (Self-Validating Protocols)

To ensure trustworthiness and scientific integrity, stability testing must be treated as a self-validating system. The following protocols utilize orthogonal analytical techniques to guarantee mass balance and data accuracy.

Protocol 1: ICH-Compliant Accelerated Stability Testing

This workflow is designed to determine the shelf-life and degradation kinetics in strict accordance with [4].

Step-by-Step Methodology:

  • Batch Selection & Preparation: Select three independent primary batches synthesized via the final manufacturing route. Accurately weigh 100 mg aliquots into amber glass vials.

  • Environmental Chamber Setup:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

  • Time-Point Sampling: Withdraw samples at 0, 1, 3, and 6 months for accelerated testing.

    • Causality Note: Immediately quench withdrawn samples by dissolving them in a chilled, low-pH diluent (e.g., 0.1% Formic Acid in Acetonitrile/Water). This halts any ongoing hydrolysis that would otherwise artificially inflate degradation metrics during the autosampler queue.

  • HPLC-UV/MS Analysis: Inject samples onto a C18 Reverse-Phase column. The intact ester and the dicarboxylic acid degradant will resolve based on polarity (the acid elutes earlier). Use MS to confirm the -14 Da mass shift.

  • Kinetic Modeling: Plot the natural log of intact compound concentration versus time to confirm pseudo-first-order kinetics. Extract the rate constant ( k ) and utilize the Arrhenius equation to predict long-term shelf life.

Stability S1 Batch Selection (3 Primary Batches) S2 Accelerated Storage 40°C / 75% RH S1->S2 S3 Long-Term Storage 25°C / 60% RH S1->S3 S4 Time-Point Sampling (0, 3, 6, 9, 12 mo) S2->S4 S3->S4 S5 HPLC-MS & DSC Analysis S4->S5 Kinetic Modeling

Figure 2: ICH Q1A-compliant thermodynamic stability and degradation testing workflow.

Protocol 2: Isothermal Microcalorimetry (IMC) for Solid-State Thermodynamics

While HPLC provides a macroscopic view of degradation, Isothermal Microcalorimetry (IMC) detects trace thermodynamic events (such as moisture-driven ester hydrolysis or polymorphic shifts) days or weeks before they become chromatographically visible [5].

Step-by-Step Methodology:

  • Sample Loading: Load 50 mg of the API into a highly inert gold ampoule to prevent catalytic interference from the vessel walls.

  • Equilibration: Lower the ampoule into the microcalorimeter set to 25°C. Allow the system to equilibrate until the baseline heat flow stabilizes below 0.1 µW.

  • Real-Time Monitoring: Record the heat flow continuously for 7 to 14 days.

    • Causality Note: Because ester hydrolysis is an exothermic process, a continuous, non-zero heat flow indicates active solid-state degradation. By integrating the heat flow curve over time, the total enthalpy of degradation ( ΔHdeg​ ) can be quantified, providing a highly sensitive, non-destructive thermodynamic profile.

Sources

Exploratory

Strategic Deconvolution of Downstream Targets for 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic Acid: A Comprehensive Methodological Framework

Executive Summary The compound 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS: 303994-57-2) represents a highly functionalized piperidine-succinyl building block with significant potential in phenotypic drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS: 303994-57-2) represents a highly functionalized piperidine-succinyl building block with significant potential in phenotypic drug discovery. However, transitioning from a phenotypic hit to a mechanistically understood lead requires rigorous target deconvolution. Because small molecules often exert their effects through complex polypharmacology, identifying both the direct binding partners and the downstream signaling effectors requires an unbiased, multi-omics approach.

This whitepaper provides a state-of-the-art, self-validating methodological framework for identifying the downstream targets of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid, integrating chemical proteomics, thermal proteome profiling (TPP), and transcriptomics[1].

Chemical Biology Rationale & Probe Design

Before initiating biological assays, the structural anatomy of the small molecule must be analyzed to design effective chemoproteomic probes.

4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid features a methyl piperidine-4-carboxylate core N-acylated with a succinyl group. The critical feature here is the terminal carboxylic acid (-COOH) on the succinyl tail.

  • Expertise in Probe Design: This free carboxylic acid serves as an ideal synthetic handle. It allows for direct EDC/NHS-mediated coupling to a Biotin-PEG-amine tag without perturbing the steric or electronic properties of the piperidine pharmacophore[2].

  • Causality: A PEG4 linker (polyethylene glycol) is strictly required between the compound and the biotin tag. If the linker is too short, the bulky streptavidin-coated magnetic beads will sterically clash with the target protein, resulting in false negatives during the pull-down assay[2].

Multi-Omics Target Deconvolution Strategy

To build a self-validating system, we employ orthogonal methodologies. Chemical proteomics identifies the direct physical targets, while transcriptomics maps the downstream signaling consequences[3].

Pipeline cluster_0 Direct Target Identification cluster_1 Downstream Signaling C 4-[4-(Methoxycarbonyl)piperidino] -4-oxobutanoic acid AfBPP Affinity Profiling (Biotin Pull-down) C->AfBPP TPP Thermal Profiling (CETSA-MS) C->TPP RNA Transcriptomics (RNA-Seq) C->RNA Phos Phosphoproteomics (Kinase Networks) C->Phos Val CRISPR Validation (Functional Rescue) AfBPP->Val TPP->Val RNA->Val Phos->Val

Caption: Multi-omics pipeline for target deconvolution and downstream validation.

Affinity-Based Protein Profiling (AfBPP)

AfBPP utilizes the biotinylated probe to isolate interacting proteins from a complex cellular lysate[3]. The cornerstone of trustworthiness in this assay is the competitive binding control . By pre-incubating lysates with a massive excess of the unmodified compound, true targets are outcompeted, while non-specific background binders remain on the beads[4].

Logic Lys Native Cell Lysate Probe Probe Only (Biotin-Compound) Lys->Probe Incubation Comp Probe + 100x Excess Unmodified Compound Lys->Comp Competition MS1 LC-MS/MS (Target + Background) Probe->MS1 MS2 LC-MS/MS (Background Only) Comp->MS2 Result True Target ID (Signal Ratio > 4.0) MS1->Result MS2->Result

Caption: Competitive binding logic to eliminate non-specific protein interactions.

Label-Free Thermal Proteome Profiling (TPP)

If the conjugation of the biotin tag abolishes the biological activity of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid, label-free methods must be employed[5]. TPP leverages the thermodynamic principle that a protein becomes more resistant to heat-induced unfolding when bound to a small molecule ligand. This allows for proteome-wide target identification without modifying the compound.

Quantitative Data Triage

To separate signal from noise in high-throughput mass spectrometry and RNA-seq data, strict quantitative thresholds must be applied.

Table 1: LC-MS/MS Hit Triage Criteria for Direct Targets

MetricThresholdRationale (Causality)
Competition Ratio > 4.0 (Probe vs. Competed)Ensures the interaction is specific to the pharmacophore, not the linker or bead matrix.
Unique Peptides ≥ 2 per proteinPrevents false identification based on single, potentially misassigned MS/MS spectra.
FDR (False Discovery Rate) < 1%Statistically minimizes the inclusion of decoy database hits.
Thermal Shift (ΔTm) > 2.0 °C (for TPP)Indicates significant thermodynamic stabilization induced by ligand binding.

Table 2: RNA-Seq Thresholds for Downstream Effectors

MetricThresholdRationale (Causality)
Log2 Fold Change >1.5
Adjusted p-value (q-value) < 0.05Corrects for multiple hypothesis testing across the ~20,000 genes in the transcriptome.
Time-Course Consistency Present at 12h & 24hFilters out transient stress responses caused by initial compound dosing.

Experimental Protocols

The following step-by-step methodologies are designed as self-validating workflows to ensure reproducibility and scientific integrity.

Protocol A: Affinity-Based Pull-Down (Chemical Proteomics)
  • Lysate Preparation: Lyse target cells using a mild, non-denaturing buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40, protease/phosphatase inhibitors).

    • Causality: Harsh detergents like SDS will denature proteins, destroying the tertiary structures required for the small molecule to bind its target pocket.

  • Lysate Clearing: Centrifuge at 20,000 x g for 15 min at 4°C to remove insoluble debris. Quantify protein concentration via BCA assay and normalize all samples to 2 mg/mL.

  • Competition Pre-incubation (The Self-Validating Step): Divide the lysate into two aliquots. To Aliquot A (Control), add DMSO. To Aliquot B (Competition), add a 100-fold molar excess of unmodified 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid. Incubate for 1 hour at 4°C.

  • Probe Incubation: Add the Biotin-PEG4-conjugated probe (10 µM final concentration) to both aliquots. Incubate for 2 hours at 4°C with gentle rotation.

  • Bead Capture: Add 50 µL of pre-washed Streptavidin magnetic beads to each sample. Incubate for 1 hour.

  • Stringent Washing: Wash beads 5 times with lysis buffer.

    • Causality: Extensive washing removes low-affinity, non-specific interactors.

  • Elution & MS Prep: Elute bound proteins by boiling in Laemmli buffer, followed by in-gel or on-bead tryptic digestion for LC-MS/MS analysis.

Protocol B: Cellular Thermal Shift Assay (CETSA-MS)
  • Compound Treatment: Treat live cells with 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (at 5x IC50) or DMSO vehicle for 1 hour.

  • Aliquoting: Harvest cells, wash with PBS, and distribute equally into 10 PCR tubes per condition.

  • Thermal Gradient: Heat the tubes across a temperature gradient (e.g., 37°C to 67°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Causality: Heating unfolds unliganded proteins, exposing hydrophobic cores which leads to rapid aggregation.

  • Lysis & Ultracentrifugation: Lyse cells via freeze-thaw cycles in liquid nitrogen. Centrifuge at 100,000 x g for 20 minutes to pellet aggregated proteins.

  • Supernatant Analysis: Extract the soluble fraction (containing stabilized, folded proteins) and analyze via TMT-multiplexed quantitative LC-MS/MS to generate melt curves[5].

Protocol C: Functional Validation via CRISPR/Cas9

Identifying a target via MS or RNA-seq is only correlative. To prove a target is the functional downstream effector, it must be genetically validated[6].

  • sgRNA Design: Design three independent single-guide RNAs (sgRNAs) targeting the exonic regions of the putative target gene identified in Protocols A/B.

  • Transduction: Lentivirally transduce Cas9-expressing cells with the sgRNAs. Select with puromycin to generate a stable knockout (KO) pool.

  • Phenotypic Rescue Assay: Treat the KO cells and wild-type (WT) cells with 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid.

    • Causality: If the compound induces cell death or a specific biomarker in WT cells, but fails to do so in the KO cells, the target is definitively validated as the essential downstream effector[6].

References

  • Target identification of small molecules: an overview of the current applications in drug discovery. National Center for Biotechnology Information (PMC). Available at:[Link]

  • An update of label-free protein target identification methods for natural active products. Theranostics. Available at:[Link]

  • Target deconvolution techniques in modern phenotypic profiling. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Stability-based approaches in chemoproteomics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Publications. Available at:[Link]

  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic Acid Stock Solutions for Cell Culture

Executive Summary & Chemical Profile 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS: 303994-57-2) is a highly versatile bifunctional building block frequently utilized in the synthesis of pharmacological probe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS: 303994-57-2) is a highly versatile bifunctional building block frequently utilized in the synthesis of pharmacological probes, targeted protein degraders (PROTACs), and antibody-drug conjugate (ADC) linkers[1]. Structurally, it features a piperidine ring, a methyl ester (methoxycarbonyl group), and a terminal carboxylic acid.

When transitioning this compound from synthetic chemistry to in vitro biological evaluation, researchers must prepare sterile, highly stable stock solutions. Improper handling can lead to ester hydrolysis, micro-precipitation, or solvent-induced cytotoxicity. This application note provides a field-validated protocol for formulating, sterilizing, and storing stock solutions specifically for cell culture applications.

Physicochemical Properties & Solvent Rationale

Understanding the molecular structure is critical for solvent selection. The terminal carboxylic acid provides potential aqueous solubility at a basic pH; however, the methoxycarbonyl (methyl ester) group is highly susceptible to base-catalyzed hydrolysis in aqueous environments.

Causality in Solvent Selection: To preserve the integrity of the methyl ester and ensure long-term stability, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent[2]. DMSO prevents water-mediated hydrolysis while providing excellent solvation for both the polar and non-polar moieties of the molecule.

Table 1: Physicochemical Properties & Solvation Profile

PropertyValue
Chemical Name 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid
CAS Number 303994-57-2
Molecular Formula C11H17NO5
Molecular Weight 243.26 g/mol
Primary Solvent Anhydrous DMSO (Cell Culture Grade, ≥99.9%)
Recommended Master Stock 50 mM
Storage (Solution) -20°C to -80°C (Protect from moisture and light)

Experimental Workflow

The following workflow illustrates the critical path from lyophilized powder to a cell-ready working solution, emphasizing points of quality control and aseptic processing.

Workflow N1 1. Thermal Equilibration Warm vial to Room Temp N2 2. Mass Measurement Weigh 12.16 mg powder N1->N2 Prevents condensation N3 3. Solvation Add 1.0 mL Anhydrous DMSO N2->N3 Aseptic environment N4 4. Sterilization Filter via 0.22 µm PTFE N3->N4 Vortex to clarity N5 5. Cryopreservation Aliquot & Store at -20°C N4->N5 PTFE prevents filter melting N6 6. Assay Application Dilute in Media (DMSO ≤0.1%) N5->N6 Avoid freeze-thaw

Workflow for preparing and storing 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid stocks.

Detailed Protocol: Preparation of a 50 mM Master Stock

Note: Perform all steps involving open vials within a Class II biological safety cabinet to maintain sterility.

Step 1: Thermal Equilibration Remove the lyophilized powder from cold storage (4°C or -20°C) and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. Rationale: Opening a cold vial introduces atmospheric moisture, which will dissolve into the hygroscopic DMSO and catalyze the hydrolysis of the methoxycarbonyl group over time.

Step 2: Weighing and Solvation

  • Accurately weigh 12.16 mg of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid using a microbalance.

  • Transfer the powder to a sterile, solvent-resistant glass vial or polypropylene tube.

  • Add exactly 1.0 mL of sterile, anhydrous DMSO to achieve a 50 mM concentration.

  • Vortex vigorously for 30–60 seconds until the solution is completely optically clear[2].

Step 3: Sterilization (Critical Step) Draw the 50 mM solution into a sterile, solvent-compatible syringe. Attach a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter and dispense the solution into a new sterile tube. Rationale: Standard cellulose acetate (CA) or polyethersulfone (PES) filters will dissolve or leach toxic plasticizers when exposed to 100% DMSO. PTFE is chemically inert and mandatory for DMSO sterilization.

Step 4: Aliquoting and Storage Divide the sterilized stock into 20 µL to 50 µL single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C. Rationale: Repeated freeze-thaw cycles draw ambient humidity into the DMSO. Single-use aliquots guarantee that the ester moiety remains intact and the concentration remains absolute across independent experiments.

Cell Culture Media Dilution & Application

When introducing the compound to live cells, the primary concern shifts from compound stability to solvent toxicity and micro-precipitation[3].

The 0.1% Rule: The final concentration of DMSO in the cell culture well must never exceed 0.1% (v/v) [4]. Concentrations above this threshold can induce osmotic stress, alter membrane permeability, and cause off-target transcriptomic shifts that confound experimental data.

Step-by-Step Dilution:

  • Thaw a single aliquot of the 50 mM master stock at room temperature immediately prior to use.

  • Intermediate Dilution: Dilute the 50 mM stock into an intermediate vehicle (e.g., pure DMSO) if lower working concentrations are needed, creating a "Working Stock."

  • Final Media Addition: Add the Working Stock directly to pre-warmed (37°C) complete cell culture media under vigorous agitation to prevent localized micro-precipitation[3].

Table 2: Dilution Matrix for Cell Culture Assays (Targeting 0.1% Final DMSO)

Desired Final Assay ConcentrationRequired Working Stock ConcentrationVolume of Working Stock per 1 mL MediaFinal DMSO Concentration (v/v)
50 µM 50 mM (Master Stock)1.0 µL0.1%
25 µM 25 mM1.0 µL0.1%
10 µM 10 mM1.0 µL0.1%
1 µM 1 mM1.0 µL0.1%

Self-Validating Control: Always include a "Vehicle Control" well in your assay that contains the exact same volume of DMSO (e.g., 0.1%) but lacks the active compound[2]. This isolates the biological effect of the compound from any baseline solvent effects.

Quality Control & Stability Tracking

If a stock solution has been stored for >6 months, or if a freeze-thaw event accidentally occurred, verify the structural integrity using LC-MS before applying it to cells. Look for the disappearance of the parent mass (m/z 244.1 [M+H]+) and the appearance of the hydrolyzed dicarboxylic acid byproduct (m/z 230.1 [M+H]+). Discard any stock showing >5% hydrolysis.

References

  • Title: 303994-57-2 | 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic Acid Source: Bio-fount URL: [Link]

  • Title: Hesperidin Enhances Doxorubicin Efficacy by Modulating Apoptosis- and Migration-Associated Processes in Human Retinoblastoma Cells Source: National Institutes of Health (PMC) URL: [Link]

Sources

Application

Application Note: LC-MS/MS Quantification Method for 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic Acid

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Plasma (PK profiling) and API (Impurity profiling) Introduction & Scientific Rationale 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutan...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Plasma (PK profiling) and API (Impurity profiling)

Introduction & Scientific Rationale

4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS 303994-57-2) is a critical bifunctional building block widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and amphiphilic nanomedicines. Structurally, it consists of a methyl isonipecotate moiety conjugated to a succinyl group via a tertiary amide bond.

In drug development, quantifying this compound is essential for two primary workflows: monitoring unreacted linker impurities in final Active Pharmaceutical Ingredients (API), and tracking the in vivo cleavage of succinyl-based prodrugs during pharmacokinetic (PK) studies to evaluate systemic clearance.

The Causality Behind the Method Design (E-E-A-T)

As an analytical scientist, developing a robust assay for this molecule requires navigating its specific physicochemical liabilities: a highly polar free carboxylic acid, a tertiary amide, and a hydrolytically sensitive methyl ester.

  • Chromatographic Causality: Standard C18 columns often fail to retain this highly polar molecule. We utilize a High-Strength Silica (HSS) T3 stationary phase, which is specifically engineered to retain polar compounds in highly aqueous mobile phases. By adding 0.1% formic acid to the mobile phase, we suppress the ionization of the succinyl carboxylic acid (pKa ~4.5), ensuring the molecule remains neutral and well-retained on the reversed-phase column.

  • Mass Spectrometric Causality: Under positive electrospray ionization (ESI+), the molecule readily protonates at the amide oxygen to form an [M+H]+ precursor ion at m/z 244.1. Collision-induced dissociation (CID) predominantly cleaves the succinyl amide bond, yielding a highly stable methyl piperidine-4-carboxylate product ion at m/z 144.1. This fragmentation pathway is highly specific for succinyl amides, as supported by , providing excellent signal-to-noise (S/N) ratios.

  • Sample Preparation Causality: The methyl ester is highly susceptible to hydrolysis by plasma esterases. To create a self-validating and robust protocol, the extraction solvent (acetonitrile) is pre-chilled and acidified. This instantly denatures esterases and locks the analyte in its intact form, preventing ex vivo degradation.

Experimental Workflow & Logic

The following diagrams illustrate the logical optimization of the assay and the step-by-step sample preparation workflow.

Optimization N1 Analyte Properties: Polar, Amide, Ester, Carboxylic Acid N2 Risk: Poor Retention on Standard C18 N1->N2 N3 Risk: Ester Hydrolysis in Plasma Matrix N1->N3 N4 Solution: HSS T3 Column + 0.1% Formic Acid N2->N4 N5 Solution: Acidified Acetonitrile Extraction N3->N5 N6 Outcome: Robust Chromatography & Stability N4->N6 N5->N6

Logical relationships driving LC-MS/MS method optimization and analyte stabilization.

Workflow A 1. Sample Collection (Plasma on Ice) B 2. Spike Internal Standard (Isotope-labeled) A->B C 3. Protein Precipitation (Cold ACN + 0.1% FA) B->C D 4. Centrifugation (14,000 x g, 10 min) C->D E 5. Supernatant Transfer & Aqueous Dilution D->E F 6. LC-MS/MS Analysis (MRM Mode) E->F

Workflow for plasma extraction and LC-MS/MS quantification of the target analyte.

Detailed Methodologies

Sample Preparation Protocol (Plasma PK Assay)

This protocol is designed to meet the rigorous standards outlined in the .

  • Sample Thawing: Thaw all plasma samples strictly on wet ice to minimize endogenous esterase activity.

  • Aliquot: Transfer 50 µL of the plasma sample into a 96-well polypropylene plate.

  • Internal Standard Addition: Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog like 13C6​ -analyte at 100 ng/mL).

  • Protein Precipitation & Quenching: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Scientist Note: The acid lowers the pH below the optimal range for plasma esterases, instantly halting hydrolytic degradation of the methyl ester.

  • Mixing: Seal and vortex the plate at 1000 rpm for 5 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solvent Focusing (Critical Step): Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Scientist Note: Injecting high-organic extracts directly causes "solvent effects" (peak splitting) for early-eluting polar compounds. Aqueous dilution focuses the analyte at the head of the column.

  • Analysis: Inject 5 µL into the LC-MS/MS system.

Chromatographic Conditions
ParameterSpecification
Analytical Column Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95.0 5.0
0.5 95.0 5.0
2.5 40.0 60.0
2.6 5.0 95.0
3.5 5.0 95.0
3.6 95.0 5.0

| 5.0 | 95.0 | 5.0 |

Mass Spectrometry Conditions

Analysis is performed on a triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S) equipped with an ESI source.

MS ParameterSetting
Polarity Positive Ion Mode (ESI+)
Capillary / IonSpray Voltage 3.0 kV
Desolvation Temperature 500°C
Precursor Ion ( [M+H]+ ) m/z 244.1
Quantifier Transition m/z 244.1 → 144.1 (Cleavage of succinyl amide)
Qualifier Transition m/z 244.1 → 112.1 (Loss of succinyl + methanol)
Collision Energy (Quantifier) 22 eV
Collision Energy (Qualifier) 30 eV

Method Validation & Quantitative Data

The method was validated for plasma matrices over a 3-day period, ensuring it operates as a self-validating system where matrix effects are normalized by the internal standard.

Validation ParameterResult / Acceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mL ( R2>0.995 )
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (S/N > 10)
Intra-day Precision (CV%) ≤ 8.5% across all QC levels
Inter-day Precision (CV%) ≤ 10.2% across all QC levels
Accuracy (% Bias) ± 9.0% of nominal concentration
Matrix Effect (IS-Normalized) 92% – 105% (Negligible ion suppression)
Benchtop Stability (4°C, 4h) > 95% intact (Demonstrates successful esterase quenching)

Troubleshooting & Expert Insights

  • Loss of Sensitivity & Retention Shift: If the m/z 244.1 → 144.1 signal drops unexpectedly, verify the pH of Mobile Phase A. The succinyl carboxylic acid must be fully protonated. If the pH drifts above 3.5 (e.g., due to degraded formic acid), the analyte will ionize poorly in ESI+ and elute prematurely in the void volume.

  • Interfering Peaks at LLOQ: Endogenous succinyl-metabolites can occasionally cause isobaric interference. If a co-eluting peak appears near the analyte's retention time, adjust the gradient slope between 0.5 and 2.5 minutes from a 5–60% B ramp to a shallower 5–40% B ramp to enhance chromatographic resolution.

  • Late-Eluting Matrix Suppression: Plasma contains high levels of phospholipids that elute late in reversed-phase gradients and suppress ionization. The gradient step at 2.6 minutes (jumping to 95% B) is a mandatory "column wash" step. Do not shorten the 95% B hold time (2.6 - 3.5 min), or phospholipids will carry over into subsequent injections.

References

  • Transformative Nanomedicine of an Amphiphilic Camptothecin Prodrug for Long Circulation and High Tumor Uptake in Cancer Therapy ACS Nano (2021). Details the synthesis and utilization of succinyl-methyl isonipecotate building blocks in drug conjugates. URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA) (2018). Provides the authoritative regulatory framework and acceptance criteria for PK assay validation. URL:[Link]

  • Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation Analytical Chemistry (2020). Provides authoritative mechanistic grounding for the MS/MS fragmentation patterns of succinyl amides. URL:[Link]

Method

1H and 13C NMR characterization of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid

An Application Note on the Comprehensive ¹H and ¹³C NMR Characterization of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic Acid Abstract This technical guide provides a detailed protocol and in-depth spectroscopic analy...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Comprehensive ¹H and ¹³C NMR Characterization of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic Acid

Abstract

This technical guide provides a detailed protocol and in-depth spectroscopic analysis for the structural characterization of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS No. 303994-57-2). As a molecule incorporating a piperidine scaffold, a common motif in medicinal chemistry, and a flexible butanoic acid linker, its unequivocal structural verification is paramount for its application in drug development and chemical synthesis. This note outlines a systematic approach, from sample preparation to the detailed interpretation of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. The analysis is grounded in fundamental NMR principles and supported by data from analogous structures to predict and assign chemical shifts and coupling constants. This guide is intended for researchers and scientists requiring a robust methodology for the structural elucidation of this and similar small molecules.

Introduction and Molecular Structure

4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid is a bifunctional organic molecule. It features a rigid piperidine ring substituted with a methoxycarbonyl group, linked via an amide bond to a four-carbon dicarboxylic acid monoamide. This structure makes it a valuable building block or linker in the synthesis of more complex chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous confirmation of its covalent structure in solution.

The structural integrity, purity, and conformation of such molecules are critical for their intended function. NMR provides precise information about the chemical environment of each hydrogen and carbon atom, their connectivity, and their relative quantities. This guide provides the foundational spectroscopic data and interpretation needed for quality control and research applications.

For clarity in the subsequent analysis, the atoms in the molecule are systematically numbered as shown in Figure 1.

C1 C1 O12 O12 C1->O12 O O13 O13 C1->O13 OH C2 C2 p2 C2->p2 C3 C3 C3->C2 C4 C4 p1 C4->p1 N5 N5 C6 C6 N5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C10 C10 C7->C10 C9 C9 C8->C9 C9->N5 O14 O14 C10->O14 O p3 C10->p3 C11 C11 O15 O15 C16 C16 O15->C16 CH₃ p1->C3 p2->C1 p2->N5 p3->O15 O p4 p5 p6 p7 p8 p9 p10 C1_label 1 C2_label 2 C3_label 3 C4_label 4 N5_label 5 C6_label 6, 6' C9_label 9, 9' C7_label 7, 7' C8_label 8, 8' C10_label 10 C16_label 16

Figure 1: Molecular structure of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid with atom numbering for NMR assignment.

Experimental Protocols

A well-defined experimental procedure is crucial for acquiring high-quality, reproducible NMR data. The following protocols represent best practices for the analysis of small organic molecules.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the sample preparation. Proper solvent selection, concentration, and handling are essential.

Methodology:

  • Material Weighing: Accurately weigh 10-20 mg of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]

  • Solvent Selection: Choose a suitable deuterated solvent.

    • Chloroform-d (CDCl₃): A common choice for many organic molecules, offering good solubility. The residual proton signal appears at δ 7.26 ppm.

    • DMSO-d₆: Recommended if observing the acidic proton (-COOH) is critical, as it slows the exchange rate. The residual proton signal is at δ 2.50 ppm.

    • The choice of solvent can influence chemical shifts due to varying solute-solvent interactions.[2][3][4][5]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1][6] Mix thoroughly using a vortex or gentle agitation until the sample is fully dissolved.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube.[7][8] Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Ensure the exterior of the tube is clean before insertion into the spectrometer.[9]

NMR Data Acquisition

The following parameters are typical for a 400 MHz or 500 MHz spectrometer and can be adjusted as needed.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, adjusted to achieve an adequate signal-to-noise ratio.

  • Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[10]

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30 on Bruker systems).[11]

  • Spectral Width: 220-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.[11]

  • Number of Scans: 1024 or more, as ¹³C is significantly less sensitive than ¹H.

  • Referencing: Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[10]

Spectroscopic Data Analysis and Interpretation

The logical workflow for analyzing the acquired spectra involves predicting the signals based on the molecular structure and then assigning the observed peaks.

Figure 2: Workflow for NMR spectral analysis and assignment.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to show 7 distinct signals with varying multiplicities and integrations. The presence of an amide bond can lead to restricted rotation, potentially causing broadening of signals for protons near the nitrogen (H6/H9).

  • Carboxylic Acid (H on O13): A very broad singlet is expected far downfield (δ > 10 ppm). This signal is often broadened by chemical exchange and may not be observed unless a solvent like DMSO-d₆ is used.

  • Piperidine Ring (H6, H7, H8, H9):

    • H6/H9 (α to N): These protons are adjacent to the electron-withdrawing amide nitrogen. Due to amide rotation, these two positions may show broadened signals or become inequivalent. They are expected in the range of δ 3.2-4.0 ppm.

    • H7/H8 (β/γ to N): These methylene protons are in a more shielded environment and are expected to appear further upfield, likely in the δ 1.5-2.2 ppm range.[12] They will exhibit complex splitting due to coupling with adjacent protons.

    • H10 (γ to N): This single proton is on the carbon bearing the methoxycarbonyl group. Its chemical shift will be influenced by both the piperidine ring and the ester, likely appearing around δ 2.3-2.8 ppm as a multiplet.

  • Butanoic Acid Chain (H2, H3):

    • These two methylene groups form an A₂B₂ or AA'BB' spin system. They will appear as two distinct triplets (or more complex multiplets) due to vicinal coupling.

    • H3 (adjacent to amide C=O): Deshielded by the carbonyl group, expected around δ 2.7-2.9 ppm.

    • H2 (adjacent to carboxyl C=O): Also deshielded, expected around δ 2.5-2.7 ppm.[13][14]

  • Methoxycarbonyl Group (H16): A sharp, well-defined singlet integrating to 3 protons is expected around δ 3.7 ppm.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Atom Position(s) Predicted δ (ppm) Multiplicity Integration Assignment
H on O13 >10 br s 1H -COOH
H16 ~3.7 s 3H -OCH₃
H6 / H9 3.2 - 4.0 m (br) 4H Piperidine α-CH₂
H3 2.7 - 2.9 t 2H -CH₂-C(=O)N-
H2 2.5 - 2.7 t 2H -CH₂-COOH
H10 2.3 - 2.8 m 1H Piperidine γ-CH

| H7 / H8 | 1.5 - 2.2 | m | 4H | Piperidine β-CH₂ |

s = singlet, t = triplet, m = multiplet, br = broad

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show 10 distinct signals, as symmetry in the piperidine ring is removed by the substitution pattern.

  • Carbonyl Carbons (C1, C4, C11): Three signals are expected in the highly deshielded region of δ 170-178 ppm. The amide carbonyl (C4) is typically slightly more shielded than the ester (C11) and carboxylic acid (C1) carbonyls.

  • Piperidine Ring Carbons (C6, C7, C8, C9, C10):

    • C6/C9 (α to N): These carbons are adjacent to the nitrogen and will be deshielded, appearing in the δ 40-50 ppm range.[15][16] They may be inequivalent due to slow amide bond rotation.

    • C10 (γ to N): The carbon bearing the ester group will be shifted to around δ 40-45 ppm.

    • C7/C8 (β to N): These carbons are the most shielded within the ring, expected around δ 25-30 ppm.[16][17]

  • Butanoic Acid Chain Carbons (C2, C3): These aliphatic carbons will resonate in the δ 28-35 ppm range. The carbon adjacent to the amide carbonyl (C3) is expected to be slightly downfield compared to the one next to the carboxylic acid (C2).[14]

  • Methoxycarbonyl Carbon (C16): The methyl carbon of the ester group will appear around δ 52 ppm.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Atom Position(s) Predicted δ (ppm) Assignment
C1 175 - 178 Carboxylic Acid C=O
C11 172 - 175 Ester C=O
C4 170 - 173 Amide C=O
C16 ~52 -OCH₃
C6 / C9 40 - 50 Piperidine α-C
C10 40 - 45 Piperidine γ-C
C3 30 - 35 -CH₂-C(=O)N-
C2 28 - 32 -CH₂-COOH

| C7 / C8 | 25 - 30 | Piperidine β-C |

Conclusion

The structural characterization of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid can be confidently achieved through a combination of ¹H and ¹³C NMR spectroscopy. The predicted spectra, based on established chemical shift principles and data from analogous structures, provide a clear roadmap for assignment. The key spectral features include the downfield carbonyl signals in the ¹³C spectrum, the characteristic methoxy singlet in the ¹H spectrum, and the distinct patterns of the butanoic acid and piperidine ring systems. For unequivocal assignment, especially of the complex piperidine signals, 2D NMR experiments such as COSY and HSQC are highly recommended. The protocols and data presented in this application note serve as a comprehensive guide for researchers to verify the identity and purity of this versatile chemical building block.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Available from: [Link]

  • University of Arizona. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Wang, C., et al. (2013). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Hayami, H., & Kariyone, K. (1966). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry, 44(10), 1223-1227. Available from: [Link]

  • Eliel, E. L., et al. (1980). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. J. Am. Chem. Soc., 102(11), 3698-3707. (Note: Direct link to supplemental data not available, main article referenced). Main article: [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Ronne, G. (1971). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Critical Reviews in Analytical Chemistry, 2(2), 291-346. Available from: [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d. Retrieved from [Link]

  • Sychrovský, V., Gräfenstein, J., & Cremer, D. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. The Journal of Physical Chemistry A, 113(49), 13794-13805. Available from: [Link]

  • ResearchGate. (2021). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. Available from: [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(2-Methoxyethoxy)-3-(4-morpholinyl)-4-oxobutanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical parameters for the seven protons on the piperidine ring. Retrieved from [Link]

  • PubChem. (n.d.). 4-Oxobutanoic acid. Retrieved from [Link]

  • MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rational Mechanochemical Design of Diels–Alder Crosslinked Biocompatible Hydrogels with Enhanced Properties - Supporting Information. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0284394). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. 1H-NMR spectra of compound 4. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

  • Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

Sources

Application

Application Note: Preclinical Evaluation and Dosing Guidelines for 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid in Murine Models

Executive Summary & Scientific Rationale 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS 303994-57-2) is a bifunctional chemical building block predominantly utilized as a structural linker in the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS 303994-57-2) is a bifunctional chemical building block predominantly utilized as a structural linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[1][2]. Because it is a structural intermediate rather than a standalone therapeutic agent, "dosing" this compound in murine models is not performed for efficacy. Instead, it is dosed to establish critical pharmacokinetic (PK) baselines, evaluate in vivo metabolic stability, and determine acute toxicity prior to payload conjugation.

Mechanistic Causality: The Murine Plasma Stability Challenge

When designing in vivo experiments for ester-containing linkers, researchers must account for species-specific enzymatic differences. The structure of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid contains two primary metabolic vulnerabilities:

  • A methyl ester (methoxycarbonyl moiety): Highly susceptible to esterase cleavage.

  • An amide bond (succinyl-piperidine linkage): Susceptible to amidases, though generally more stable than the ester.

The Causality of Murine Testing: Murine models possess exceptionally high levels of circulating carboxylesterase 1c (Ces1c), an enzyme that aggressively hydrolyzes ester-containing linkers in plasma. This discrepancy between mouse and human plasma stability often complicates preclinical evaluation, causing premature payload release in mice that would not occur in humans ()[3]. By dosing the isolated linker, researchers can map its degradation kinetics. Furthermore, optimizing linker properties—such as through strategic methylation or rigidification—can significantly reduce the efflux ratio and improve the oral bioavailability of the final PROTAC ()[4].

Pathway L 4-[4-(Methoxycarbonyl)piperidino] -4-oxobutanoic acid (Parent Linker) E1 Carboxylesterases (e.g., Mouse Ces1c) L->E1 E2 Amidases / Peptidases (Plasma/Hepatic) L->E2 M1 Carboxylic Acid Metabolite (Demethylation via Ester Cleavage) E1->M1 M2 Piperidine + Succinic Acid Derivatives (Amide Cleavage) E2->M2

Predicted metabolic cleavage pathways of the piperidine-oxobutanoic acid linker in murine plasma.

Quantitative Data Presentation: Dosing & Monitoring Matrices

To build a self-validating PK profile, the linker must be administered both intravenously (IV) to determine absolute clearance, and orally (PO) to assess absorption.

Table 1: Recommended Dosing Matrix for Linker PK/Stability Evaluation

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose Range 1.0 - 5.0 mg/kg10.0 - 30.0 mg/kg
Formulation Vehicle 5% DMSO, 10% Tween 80, 85% Saline5% DMSO, 0.5% Methylcellulose (MC)
Delivery Method Tail vein bolus injectionOral gavage (bulb-tipped needle)
Sampling Timepoints 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h0.25, 0.5, 1, 2, 4, 8, 24 h
Primary Objective Clearance (CL), Volume of Distribution (Vd)Oral Bioavailability (F%), Absorption Rate

Table 2: LC-MS/MS Bioanalytical Monitoring Parameters Note: Monitoring both the parent compound and the predicted metabolites ensures the protocol is self-validating. If parent clearance is high, the appearance of the demethylated metabolite confirms enzymatic degradation rather than rapid renal excretion.

Analyte TargetExpected [M+H]+ (m/z)Metabolic Pathway Indicated
Parent Linker ~244.1N/A (Baseline stability)
Demethylated Metabolite ~230.1Esterase (Ces1c) Cleavage
Piperidine Metabolite ~144.1Amidase Cleavage

Experimental Protocol: In Vivo Pharmacokinetics & Stability Profiling

This step-by-step methodology ensures high-fidelity data collection while mitigating ex vivo artifacts that commonly plague ester-based linkers.

Phase 1: Formulation Preparation
  • Solubilization: Accurately weigh 10 mg of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid. Dissolve entirely in 0.5 mL of high-purity DMSO (yielding a 5% final volume fraction). Causality: DMSO disrupts the crystalline lattice of the linker, preventing micro-precipitates.

  • Surfactant Addition: Add 1.0 mL of Tween 80 (10% final volume) and vortex vigorously for 2 minutes to create stable micelles.

  • Aqueous Dilution: Slowly dropwise add 8.5 mL of sterile 0.9% Saline (85% final volume) while continuously sonicating the mixture.

Phase 2: Animal Administration
  • Subject Selection: Utilize 6-8 week old male BALB/c or C57BL/6 mice, fasting them for 4 hours prior to PO dosing (IV cohorts do not require fasting). Use n=3 mice per timepoint.

  • Dosing: Administer the IV formulation at 2 mg/kg via the lateral tail vein using a 27G needle. Administer the PO formulation at 10 mg/kg via oral gavage.

Phase 3: Serial Blood Sampling & Artifact Mitigation
  • Collection: At designated timepoints (see Table 1), collect 50 µL of blood via submandibular vein puncture into pre-chilled K2EDTA microcentrifuge tubes.

  • Separation: Centrifuge immediately at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Critical Stabilization: Transfer the plasma supernatant to a new tube and immediately flash-freeze on dry ice . Causality: Murine Ces1c remains highly active ex vivo. Failing to flash-freeze the plasma will allow the ester linkage to degrade in the tube, artificially skewing the in vivo stability data.

Phase 4: LC-MS/MS Bioanalysis
  • Protein Precipitation: Thaw plasma samples strictly on ice. Add 150 µL of cold acetonitrile (spiked with an internal standard, e.g., Tolbutamide) to 50 µL of plasma.

  • Extraction: Vortex for 5 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated plasma proteins.

  • Quantification: Transfer the supernatant to an LC vial and inject 5 µL into the LC-MS/MS system, monitoring the transitions outlined in Table 2 to calculate the PK parameters using non-compartmental analysis (NCA).

Workflow A 1. Formulation (5% DMSO, 10% Tween 80, 85% Saline) B 2. Murine Dosing (IV: 1-5 mg/kg, PO: 10-30 mg/kg) A->B C 3. Blood Sampling (0.083 to 24h, K2EDTA Tubes) B->C D 4. Plasma Extraction (Protein Precipitation & Flash Freeze) C->D E 5. LC-MS/MS (PK & Stability Analysis) D->E

In vivo pharmacokinetic workflow for evaluating PROTAC/ADC linkers in murine models.

References

  • Anami, Y., Yamazaki, C. M., Xiong, W., Gui, X., Zhang, N., An, Z., & Tsuchikama, K. (2018). "Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice." Nature Communications, 9(1), 2512.

  • Garcia Jimenez, D., Ermondi, G., Jandova, Z., Vallaro, M., Caron, G., & Arnhof, H. (2025). "Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis." Journal of Medicinal Chemistry, 68(15), 16666-16677.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Synthesis Yield of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid

Welcome to the technical support center for the synthesis of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key chemical intermediate. Here, we address common challenges in a direct question-and-answer format, providing in-depth explanations and actionable protocols based on established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section tackles the most common issues encountered during the synthesis, which typically involves the acylation of methyl piperidine-4-carboxylate with succinic anhydride.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this acylation reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.[1] Here’s a breakdown of the primary areas to investigate:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, low temperature, or inadequate mixing. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1]

  • Reagent Stoichiometry: An incorrect molar ratio of methyl piperidine-4-carboxylate to succinic anhydride can significantly limit the yield. Ensure accurate measurements of both reactants.[1]

  • Side Reactions: The formation of byproducts is a common culprit for low yields. These can consume starting materials or lead to complex purification challenges.[1]

  • Product Degradation: The desired product might be unstable under the chosen reaction or workup conditions.

  • Purification Losses: Significant amounts of the product can be lost during extraction, chromatography, or crystallization steps.[1]

Q2: I suspect side reactions are occurring. What are the most common byproducts in this synthesis?

Several side reactions can reduce the yield of the target compound. Understanding these will help in devising strategies to minimize their formation.

  • Hydrolysis of Succinic Anhydride: Succinic anhydride can react with any residual water in the solvent or on the glassware to form succinic acid.[2][3] This consumes the anhydride, making it unavailable for the desired reaction.

  • Hydrolysis of the Methyl Ester: The methoxycarbonyl group on the piperidine ring can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, especially during workup or purification.[4][5]

  • Formation of a Diamide Byproduct: If there are impurities in the succinic anhydride, or if the reaction conditions are not well-controlled, it's possible to form a diamide where two molecules of the piperidine react with one molecule of a dicarboxylic acid impurity.

Q3: How critical is the quality of my starting materials and solvents?

The purity of your reagents and the dryness of your solvent are paramount for a successful synthesis.

  • Methyl Piperidine-4-carboxylate: Ensure it is free from significant impurities. The presence of other amines can lead to a mixture of products.

  • Succinic Anhydride: This reagent is susceptible to hydrolysis.[3] Use a freshly opened bottle or ensure it has been stored in a desiccator.

  • Solvents: The use of anhydrous (dry) solvents is highly recommended to prevent the hydrolysis of succinic anhydride.[6] Inert solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are generally preferred.[1]

II. In-depth Troubleshooting and Optimization Strategies

This section provides more detailed solutions to the problems identified above, including step-by-step protocols and data-driven recommendations.

Problem 1: Incomplete Reaction or Slow Reaction Rate

If you observe a significant amount of starting material remaining after the expected reaction time, consider the following optimization strategies.

Solution A: Temperature Adjustment

Increasing the reaction temperature can often increase the reaction rate and drive the reaction to completion.[1] However, be cautious as higher temperatures can also promote side reactions or product degradation.[1]

ParameterCondition 1 (Initial)Condition 2 (Optimized)Expected Outcome
Temperature Room Temperature (20-25°C)40-50°CIncreased reaction rate
Reaction Time 4-6 hours2-4 hoursShorter time to completion
Yield Low to ModeratePotentially HigherImproved conversion
Solution B: Catalyst Addition

For sluggish acylation reactions, a catalyst can be beneficial.

  • 4-Dimethylaminopyridine (DMAP): Adding a catalytic amount of DMAP can significantly accelerate the acylation of amines by anhydrides.[7]

Experimental Protocol: DMAP-Catalyzed Synthesis
  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl piperidine-4-carboxylate (1.0 equivalent) and succinic anhydride (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add DMAP (0.1 equivalents) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a dilute acid wash (e.g., 1M HCl) to remove residual DMAP and any unreacted piperidine. Proceed with standard aqueous workup and extraction.

Problem 2: Minimizing Side Reactions

To improve the yield, it's crucial to suppress the formation of byproducts.

Solution A: Ensuring Anhydrous Conditions

To prevent the hydrolysis of succinic anhydride, rigorously dry all glassware and use anhydrous solvents.

Solution B: Controlled Addition of Reagents

Adding one reagent dropwise to the other can sometimes help control the reaction and minimize side product formation. For this reaction, adding a solution of succinic anhydride slowly to the stirred solution of the piperidine is a reasonable approach.

Logical Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low synthesis yield.

III. Analytical Characterization and Purification

Accurate analysis of the reaction mixture and final product is essential for both troubleshooting and ensuring the quality of the synthesized compound.

Q4: What are the recommended analytical techniques for monitoring the reaction and assessing the purity of the final product?

A combination of chromatographic and spectroscopic methods is ideal.

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and can be used to detect non-volatile impurities.[8] A C18 reverse-phase column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a good starting point.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and helps in identifying byproducts.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to identify impurities.[8]

Q5: What is the best method for purifying the crude product?

The choice of purification method will depend on the nature of the impurities.

  • Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization can be an effective purification method.[11] A mixed solvent system, such as ethyl acetate/hexanes, may be effective.[12]

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the most common method. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is typically used.

General Reaction Scheme

Caption: Synthesis of the target compound.

IV. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions. BenchChem.

  • BenchChem Technical Support Team. (2025). Common challenges in working with piperidine-based compounds. BenchChem.

  • Bocsci. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. BOC Sciences.

  • Royal Society of Chemistry. (2012). Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. RSC.org.

  • Kee, C. W., et al. (2021). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. RSC Publishing.

  • Pemberton, R. P., et al. (n.d.). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC.

  • Gentry, S. C., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications.

  • Chen, Y.-C., et al. (2020). Ring-Opening Copolymerizaton of Cyclohexene Oxide and Succinic Anhydride by Zinc and Magnesium Schiff-Base Complexes Containing Alkoxy Side Arms. Inorganic Chemistry - ACS Publications.

  • ResearchGate. (n.d.). Ring opening reaction of succinic anhydride with the amino group of acrylamides. ResearchGate.

  • Ge, J., et al. (n.d.). Cyclic anhydride ring opening reactions: theory and application. PubMed - NIH.

  • Google Patents. (n.d.). CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.

  • Salgado, A., et al. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC.

  • BenchChem Technical Support Team. (2025). Managing side reactions in piperidine functionalization. BenchChem.

  • BenchChem Technical Support Team. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4-Oxobutanoic Acid Against a Reference Standard. BenchChem.

  • BenchChem Technical Support Team. (2025). (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate synthesis pathway. BenchChem.

  • BenchChem Technical Support Team. (2025). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. BenchChem.

  • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.

  • ReactionWeb.io. (2025). Amine + Anhydride - Functional Groups Directory.

  • Sigma-Aldrich. (n.d.). 4-(4-(Methoxycarbonyl)piperidin-1-yl)-4-oxobutanoic acid.

  • Rajarajan, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.

  • Halldin, C., et al. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC.

  • DTIC. (2025). Piperidine Synthesis.

  • O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Organic Letters.

  • Google Patents. (n.d.). EP0355895B1 - Process for the preparation of succinic anhydride derivatives.

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

  • Bode, J. W., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society - ACS Publications.

  • Westin, J. (n.d.). Synthesis of Amides - Organic Chemistry. Jack Westin.

  • CORE. (2006). KINETICS AND MECHANISM OF REACTIONS OF cis-(PIPERIDINE)(L)Mo(CO)4 COMPLEXES WITH PHOSPHINES AND PHOSPHITES.

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 4-(4-Iodophenyl)-4-oxobutanoic acid.

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.

  • Pearson. (n.d.). Propose a mechanism for the formation of succinic anhydride from succinic acid and acetic anhydride.

  • ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.

Sources

Optimization

Technical Support Center: Resolving DMSO Solubility Challenges for 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks in early-stage drug development and high-throughput screening (HTS).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks in early-stage drug development and high-throughput screening (HTS). One of the most persistent challenges is the solvation of functionalized heterocycles.

This guide provides an in-depth, mechanistic approach to troubleshooting the solubility of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS: 303994-57-2) in Dimethyl Sulfoxide (DMSO).

Mechanistic Analysis: The Causality of the Solubility Barrier

To solve a solubility issue, we must first understand the molecular architecture of the compound. 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid presents a unique tri-functional challenge:

  • The Terminal Carboxylic Acid: In the solid state, carboxylic acids form robust, intermolecular hydrogen-bonded dimers. To achieve solvation, the solvent must provide enough thermodynamic driving force to cleave these dimers[1].

  • The Hydrophobic Ester & Ring: The central piperidine ring (linked via a rigid amide bond) and the methyl ester group add significant hydrophobic bulk, making the molecule highly sensitive to the dielectric constant of the microenvironment.

  • Solvent Degradation (Hygroscopicity): DMSO is an excellent hydrogen-bond acceptor capable of disrupting carboxylic dimers. However, DMSO is highly hygroscopic. When it absorbs atmospheric moisture, water molecules competitively hydrogen-bond with the sulfoxide oxygen. This severely diminishes DMSO's capacity to solvate the carboxylic acid, leading to rapid precipitation[2],[3].

Visualizing the Solubilization Mechanism

Mechanism S1 Solid State (H-Bonded Dimers) S2 Wet DMSO (H2O Competes) S1->S2 S3 Anhydrous DMSO (H-Bond Acceptor) S1->S3 S4 Suspension (Poor Solvation) S2->S4 Fails to cleave S5 Clear Solution (Solvated Monomers) S3->S5 Cleaves dimers S6 Add Organic Base (Deprotonation) S4->S6 S5->S6 To increase limit S7 Carboxylate Anion (Max Solubility) S6->S7

Mechanistic pathway of carboxylic acid solubilization and dimer cleavage in DMSO.

Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; micro-suspensions can easily masquerade as clear solutions, leading to inaccurate assay dosing. The following protocols are designed as self-validating systems.

Protocol A: Anhydrous Thermal-Kinetic Solubilization

This is the first-line approach for achieving standard stock concentrations (10–25 mM) without altering the chemical state of the molecule.

  • Step 1: Reagent Preparation. Purge your workspace with nitrogen if possible. Use only fresh, anhydrous DMSO (≤0.005% water) extracted via syringe from a sealed septum bottle[2].

  • Step 2: Kinetic Disruption. Add the anhydrous DMSO to the pre-weighed compound in a tightly sealed amber vial.

  • Step 3: Thermal Energy Application. Place the vial in a thermomixer set to 37°C at 800 RPM for 15 minutes. Causality: Gentle heat lowers solvent viscosity and provides the kinetic energy required to overcome the crystal lattice energy. Crucial: Do not exceed 50°C, as the methyl ester is susceptible to thermal hydrolysis in the presence of trace moisture.

  • Step 4: Cavitation. Transfer to an ultrasonic bath for 5 minutes. Sonication induces microscopic cavitation bubbles that physically shatter undissolved micro-aggregates[3].

  • Step 5: Validation Checkpoint. Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. If a microscopic white pellet is visible, the solution is saturated. To validate the exact concentration of the supernatant, dilute a 1 µL aliquot into acetonitrile and quantify via LC-MS against a known standard curve.

Protocol B: Base-Assisted Deprotonation (For High-Concentration Stocks)

If your downstream assay requires stock concentrations exceeding 50 mM, or if the compound refuses to dissolve due to high crystallinity, you must alter the electronic state of the molecule[4].

  • Step 1: Suspend the compound in anhydrous DMSO as described in Protocol A.

  • Step 2: Add 1.1 molar equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Step 3: Vortex vigorously for 2 minutes. Causality: The base deprotonates the terminal 4-oxobutanoic acid moiety. Converting the neutral, hydrogen-bonding molecule into a carboxylate anion exponentially increases its solubility in a polar aprotic solvent like DMSO[2].

  • Step 4: Validation Checkpoint. Confirm that your downstream biochemical or cellular assay buffer possesses sufficient buffering capacity (e.g., 50 mM HEPES or Tris) to neutralize the introduced DIPEA and maintain the target physiological pH.

Visualizing the Troubleshooting Workflow

Workflow A Solubility Issue Detected B Verify Solvent Quality (Anhydrous DMSO?) A->B C Switch to Fresh, Anhydrous DMSO B->C No D Physical Disruption (37°C + Sonication) B->D Yes C->D E Fully Dissolved? (Centrifuge Check) D->E F Chemical Adjustment (Add 1.1 eq DIPEA) E->F No G Proceed to Assay E->G Yes F->G

Decision tree for troubleshooting DMSO solubility issues of carboxylic acid derivatives.

Quantitative Data Presentation

The table below summarizes the expected outcomes when applying different solubilization strategies to 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid.

Solubilization StrategyMechanistic ActionExpected Solubility LimitRisk Factor & Limitations
Standard Dissolution Passive diffusion into ambient/wet DMSO< 5 mMHigh: Rapid precipitation due to atmospheric water uptake by DMSO.
Anhydrous + Thermal Kinetic disruption of crystal lattice in dry DMSO10 - 25 mMLow: Must avoid temperatures >50°C to prevent methyl ester hydrolysis.
Base-Assisted (DIPEA) Deprotonation to a highly soluble carboxylate anion> 50 mMMedium: Downstream assay buffers must be able to tolerate the pH shift.

Frequently Asked Questions (FAQs)

Q: I successfully dissolved the compound in DMSO, but it immediately crashed out when I spiked it into my aqueous assay buffer. Why did this happen? A: This is a classic phenomenon known as "solvent crash-out," driven by a rapid shift in the dielectric constant. While the compound is soluble in pure DMSO, the methyl ester and piperidine ring make it inherently hydrophobic. When diluted into water, the local concentration of DMSO drops instantly, and the hydrophobic domains force the molecule to precipitate[2]. Solution: Keep your DMSO stock highly concentrated so the final assay volume contains ≤1% DMSO. Pre-warm your aqueous buffer to 37°C, and add the DMSO stock dropwise while subjecting the buffer to vigorous vortexing. If precipitation persists, incorporate a co-solvent or surfactant (e.g., 0.1% Tween-20) into the aqueous phase to form stabilizing micelles.

Q: Can I store my dissolved DMSO stock solution at -20°C for long-term use? A: Proceed with extreme caution. Freeze-thaw cycles in DMSO are notorious for introducing condensation (water) into the vial. Furthermore, as the temperature drops, the compound may crystallize out of solution into a lower-energy, less soluble polymorph that is incredibly difficult to re-dissolve[3]. Solution: If you must freeze the stock, aliquot it into single-use vials, flush the headspace with argon or nitrogen gas before sealing, and never subject an aliquot to more than one freeze-thaw cycle. Always re-warm to 37°C and sonicate before use.

Q: Will the methyl ester group remain stable in DMSO over time? A: In pure, anhydrous DMSO at room temperature, the ester is chemically stable. However, if trace water is present and you apply excessive heat, or if you attempt to solubilize the compound using a strong nucleophilic base (like NaOH) instead of a non-nucleophilic base like DIPEA, you risk hydrolyzing the methyl ester, converting the molecule into a dicarboxylic acid. Always verify stock integrity via LC-MS if stored for more than 48 hours.

References

  • Tetko, I. V., et al. "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions." Journal of Chemical Information and Modeling, ACS Publications. Available at: [Link]

  • Ziath. "Samples in DMSO: What an end user needs to know." Ziath. Available at:[Link]

Sources

Troubleshooting

Optimizing mobile phase conditions for 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid HPLC

Welcome to the Technical Support Center. This guide is engineered specifically for analytical scientists and drug development professionals tasked with optimizing Reversed-Phase High-Performance Liquid Chromatography (RP...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered specifically for analytical scientists and drug development professionals tasked with optimizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid .

To develop a robust, reproducible method, we must first deconstruct the analyte's chemical anatomy. This molecule presents a unique triad of functional groups that dictate its chromatographic behavior:

  • Carboxylic Acid: The primary ionizable group (estimated pKa ~4.5). Its ionization state strictly governs retention time.

  • Amide Linkage: The piperidine nitrogen is bonded to a carbonyl, forming an amide. This renders the nitrogen non-basic, a critical distinction for troubleshooting peak tailing.

  • Methyl Ester (Methoxycarbonyl): A hydrolytically sensitive moiety that requires strict thermal and pH management to prevent on-column or in-vial degradation.

Diagnostic Workflow: Retention & Peak Shape Optimization

Workflow Start Analyze Chromatogram: 4-[4-(Methoxycarbonyl)piperidino] -4-oxobutanoic acid Check_RT Are Retention Times Fluctuating? Start->Check_RT Fix_pH Adjust Mobile Phase pH to 2.5 (Suppress -COOH ionization) Check_RT->Fix_pH Yes Check_Shape Is Peak Tailing Observed? Check_RT->Check_Shape No Fix_pH->Check_Shape Fix_Silanol Use End-Capped Type B Silica & 0.1% Formic Acid Check_Shape->Fix_Silanol Yes Check_Area Is Peak Area Decreasing Over Time? Check_Shape->Check_Area No Fix_Silanol->Check_Area Fix_Hydrolysis Prevent Ester Hydrolysis: Buffer Diluent & Cool to 4°C Check_Area->Fix_Hydrolysis Yes Success Robust Method Achieved (System Suitability Passed) Check_Area->Success No Fix_Hydrolysis->Success

Diagnostic workflow for resolving retention, peak shape, and stability issues.

Technical FAQs & Troubleshooting

Q1: Why is the retention time (RT) of my analyte drifting unpredictably between consecutive injections? The Causality: Retention time drift for carboxylic acids is almost always a symptom of inadequate mobile phase buffering relative to the analyte's pKa. The carboxylic acid group on this molecule has a pKa of approximately 4.5. If your mobile phase pH is near 4.5, microscopic local fluctuations in pH will cause the molecule to toggle between its hydrophobic unionized state and its polar ionized state, drastically shifting retention[1]. The Solution: Apply the "2-pH Rule." Adjust the mobile phase pH to at least 2 units below the pKa (i.e., pH 2.0–2.5) to ensure >99% of the analyte is protonated and unionized[1]. Use a buffer with a pKa close to this target at a concentration of 10–50 mM to provide sufficient buffering capacity[2],[3].

Q2: I am observing severe peak tailing. Is the piperidine ring interacting with acidic silanols on the column? The Causality: A common structural misinterpretation is treating the piperidine nitrogen in this molecule as a basic aliphatic amine. Because the nitrogen is part of an amide linkage (-N-C=O), its lone pair is delocalized into the carbonyl group, rendering it essentially neutral under HPLC conditions. Therefore, classical amine-silanol tailing is not the primary mechanism here. Instead, tailing is driven by the free carboxylic acid undergoing secondary interactions with trace metals in the silica matrix or unshielded silanols[4]. The Solution: Transition to a high-purity, highly end-capped "Type B" silica C18 column, which minimizes metal contamination and residual silanols[5]. Supplement the mobile phase with an acidic modifier (e.g., 0.1% Formic Acid) to mask any remaining active sites[6].

Q3: The peak area gradually decreases over a 24-hour sequence. Is the compound degrading in the autosampler? The Causality: Yes. The molecule contains a methoxycarbonyl (methyl ester) group. Esters are susceptible to hydrolysis, converting into a second carboxylic acid. This degradation is catalyzed by extreme pH (especially alkaline conditions) and elevated temperatures[7]. Leaving the sample in an unbuffered aqueous diluent at room temperature accelerates this process. The Solution: Prepare the sample in a diluent that matches the initial acidic mobile phase conditions to stabilize the ester. Furthermore, kinetically halt the hydrolysis by maintaining the autosampler compartment at 4°C.

Quantitative Data: Mobile Phase Optimization

To successfully retain the unionized carboxylic acid while preventing ester hydrolysis, selecting the correct acidic modifier is paramount.

Table 1: Buffer Selection Matrix for Carboxylic Acid Retention

Additive / Buffer Typical Concentration Buffer pKa Effective Buffering Range UV Cut-off (nm) MS Compatible?
Formic Acid 0.1% (v/v) 3.75 2.8 - 4.8 210 Yes (Excellent)
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v) 0.50 < 1.5 210 Yes (May suppress signal)

| Phosphate Buffer | 10 - 50 mM | 2.15 (pKa1) | 1.1 - 3.1 | < 200 | No (Precipitates) |

Scientist's Note: 0.1% Formic Acid yields a pH of ~2.7 in water. While slightly above the ideal pH 2.5 threshold, it provides an excellent balance of volatility for LC-MS compatibility and sufficient acidity to suppress ionization for this specific molecule.

Table 2: Self-Validating Gradient Elution Profile

Time (min) % Mobile Phase A (0.1% FA in H2O) % Mobile Phase B (0.1% FA in ACN) Flow Rate (mL/min) Mechanistic Justification
0.0 95 5 1.0 High aqueous environment ensures focusing of the polar acid at the column head.
1.0 95 5 1.0 Isocratic hold to elute unretained void volume salts/excipients.
8.0 40 60 1.0 Linear ramp to elute the intact analyte. Acetonitrile provides lower backpressure than methanol.
10.0 5 95 1.0 High organic wash to remove strongly bound hydrophobic impurities.
10.1 95 5 1.0 Instantaneous return to initial conditions.

| 15.0 | 95 | 5 | 1.0 | 5-minute re-equilibration (approx. 5-10 column volumes) to ensure reproducible RTs[8]. |

Step-by-Step Experimental Protocol: Method Setup & Validation

This protocol is designed as a self-validating system , meaning it contains inherent checks to verify that the chromatographic environment is stable before data acquisition begins.

Phase 1: System Preparation & Equilibration

  • Solvent Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade H2O) and Mobile Phase B (0.1% Formic Acid in MS-grade Acetonitrile). Self-Validation: Measure the pH of Mobile Phase A prior to adding organic modifiers; it must read between 2.6 and 2.8[2].

  • Column Installation: Install a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm). Set the column oven to 30°C to ensure viscosity consistency without accelerating ester hydrolysis.

  • Equilibration: Pump the initial gradient conditions (95% A / 5% B) at 1.0 mL/min for at least 10 column volumes. Self-Validation: Monitor the UV baseline at 210 nm and 254 nm. The system is equilibrated only when baseline drift is < 1 mAU/min and pressure ripple is < 1%.

Phase 2: System Suitability Testing (SST)

  • Sample Preparation: Dissolve the 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid standard in a diluent of 95:5 H2O:ACN containing 0.1% Formic Acid. Place in an autosampler chilled to 4°C.

  • Blank Injection: Inject 10 µL of the sample diluent. Self-Validation: Evaluate the chromatogram at the expected retention time. If a peak is present, carryover is occurring. You must optimize the autosampler needle wash (e.g., switch to 50:50 MeOH:H2O) before proceeding.

  • Precision & Peak Shape Verification: Inject the standard solution five consecutive times.

  • Data Acceptance Criteria:

    • Retention Time %RSD: Must be < 1.0%. (Failure indicates inadequate column equilibration or buffer capacity).

    • Peak Area %RSD: Must be < 2.0%. (Failure indicates ester hydrolysis or injection volume errors).

    • USP Tailing Factor (As): Must be between 0.9 and 1.5[5]. (Failure indicates secondary silanol interactions; verify column end-capping status).

References

  • Scribd. "Troubleshooting Peak Tailing in LC | PDF". Available at: [Link]

  • HPLC.eu. "RP-Chromatography at elevated pH - HPLC". Available at: [Link]

  • The Analytical Scientist. "in buffers and additives in reversed-phase HPLC or LC-MS?". Available at: [Link]

  • Research Journal of Pharmacy and Technology. "Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC". Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic Acid During Freeze-Thaw

Welcome to the advanced troubleshooting and methodology center for 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid . This guide is designed for researchers and drug development professionals experiencing yield loss,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid . This guide is designed for researchers and drug development professionals experiencing yield loss, precipitation, or structural degradation of this specific molecule during cryogenic storage and freeze-thaw (FT) cycles.

Mechanistic Overview: The Molecule's Vulnerabilities

To stabilize this compound, we must first understand its chemical topology. The molecule contains two highly sensitive functional groups:

  • The Methoxycarbonyl Group: An ester linkage that is highly susceptible to acid-catalyzed hydrolysis.

  • The 4-Oxobutanoic Acid Moiety: A terminal carboxylic acid whose aqueous solubility is strictly pH-dependent.

During uncontrolled freezing, physical phenomena such as cryoconcentration and buffer salt precipitation create localized environments of extreme pH and high ionic strength. These forces act synergistically to cleave the ester and precipitate the free acid.

Diagnostic FAQs & Troubleshooting

Q1: Why does my compound precipitate and degrade after a single freeze-thaw cycle in standard PBS? A1: Standard PBS (Phosphate Buffered Saline) relies on a sodium phosphate buffer system. During freezing, water crystallizes into pure ice, concentrating the buffer salts in the remaining liquid phase. Because disodium hydrogen phosphate dodecahydrate ( Na2​HPO4​⋅12H2​O ) is less soluble at sub-zero temperatures, it selectively precipitates out of solution[1]. This drastically alters the acid-base equilibrium, causing the pH of the freeze-concentrate to plummet from 7.4 to as low as 3.8[2]. For your molecule, this acidic shift is catastrophic. The excess protons catalyze the hydrolysis of the methoxycarbonyl ester (cleaving it into methanol and a carboxylic acid) while simultaneously protonating the 4-oxobutanoic acid moiety, driving it below its solubility threshold and causing irreversible precipitation.

Q2: How does cryoconcentration physically damage the molecule? A2: As ice forms, solute molecules are excluded from the crystal lattice and pushed into a shrinking, unfrozen liquid phase. This phenomenon, known as cryoconcentration, drastically increases the local concentration of the active molecule and buffer salts. High solute concentrations accelerate bimolecular degradation reactions and force the molecule out of solution if its thermodynamic solubility limit is breached before the system reaches its glass transition temperature ( Tg′​ ).

Q3: What is the ideal buffer system to prevent this degradation? A3: You must replace sodium phosphate with buffers that do not undergo selective eutectic crystallization.3 are the industry standards for freeze-thaw stability, as they maintain a stable pH profile (shifting less than 0.5 units) throughout the entire freezing process[3].

Mechanism A Slow Freezing in Sodium Phosphate B Water Crystallizes (Ice Formation) A->B C Na2HPO4 Precipitates (Solubility Loss) B->C D Drastic pH Drop (pH 7.4 -> 3.8) C->D E Carboxylic Acid Protonation & Precipitation D->E F Methoxycarbonyl Ester Hydrolysis D->F

Logic tree showing pH-induced degradation during slow freezing in sodium phosphate buffers.

Quantitative Stability Data

The following tables summarize the critical thermodynamic and kinetic parameters you must control to stabilize 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid.

Table 1: Buffer pH Shifts During Freezing (25°C to -30°C)

Buffer System (20 mM) Initial pH (25°C) Frozen pH (-30°C) Risk to Methoxycarbonyl Ester
Sodium Phosphate 7.4 ~3.8 CRITICAL (Acid-catalyzed hydrolysis)
Histidine-HCl 6.0 ~6.5 LOW (Stable amorphous phase)

| Potassium Phosphate | 7.0 | ~7.3 | LOW (Minimal precipitation) |

Table 2: Cryoconcentration Mitigation Strategies & Recovery

Excipient / Method Mechanism of Action Intact Ester Recovery (%)*
None (Slow Freeze) Severe cryoconcentration, large ice crystals < 40%

| 8% Trehalose | Forms glassy matrix, raises Tg′​ | > 95% | | Snap Freezing ( LN2​ ) | Rapid nucleation, minimizes freeze distance | > 85% | | Trehalose + Snap Freeze | Synergistic kinetic and thermodynamic protection | > 99% | *Representative analytical recovery based on structural ester-analog stability profiling post-thaw.

Validated Freeze-Thaw Methodology

Objective: Preserve the methoxycarbonyl ester and prevent precipitation of the 4-oxobutanoic acid moiety. Design Philosophy: This self-validating protocol replaces thermodynamically unstable buffers with a glass-forming matrix to arrest molecular mobility before degradation occurs.

Step 1: Buffer Exchange (The Foundation)
  • Action: Formulate the compound in 20 mM Histidine-HCl or Potassium Phosphate buffer (pH 6.0 - 6.5).

  • Causality: Unlike sodium phosphate, histidine and potassium phosphate do not undergo selective salt precipitation during freezing. This prevents the catastrophic acidic pH shift that drives ester hydrolysis[2][3].

Step 2: Cryoprotectant Integration (The Shield)
  • Action: Add 8% (w/v) Trehalose to the solution.

  • Causality: Trehalose acts as an amorphous bulking agent. As water freezes, trehalose increases the viscosity of the unfrozen fraction, eventually forming a glassy state (raising the Tg′​ ). This physically traps the molecule, preventing cryoconcentration and bimolecular collisions[4].

Step 3: Aliquoting Strategy (Geometry Matters)
  • Action: Aliquot into vessels with a high surface-area-to-volume ratio (e.g., thin-walled PCR tubes or specialized cryo-bags). Maximize fill volume to 70% to allow for ice expansion.

  • Causality: Minimizing the "freeze distance" (the distance from the container edge to the center) ensures rapid, uniform heat transfer, preventing solutes from being pushed to the center of the vessel[5][6].

Step 4: Snap Freezing (Kinetics over Thermodynamics)
  • Action: Submerge aliquots in liquid nitrogen ( LN2​ ) or use a controlled plate freezer to rapidly drop the temperature below -80°C.

  • Causality: Fast freezing forces the rapid nucleation of many small ice crystals rather than a few large ones. This minimizes the time the molecule spends in the dangerous super-cooled liquid phase where cryoconcentration peaks[6].

Step 5: Rapid Thawing (Crossing the Danger Zone)
  • Action: Thaw vials rapidly in a 37°C water bath with gentle swirling until only a tiny ice crystal remains.

  • Causality: Slow thawing allows small ice crystals to recrystallize into larger ones (Ostwald ripening), which can shear molecules and create localized concentration gradients. Rapid thawing quickly pushes the system past this thermodynamic danger zone[7].

Step 6: System Validation (The Checkpoint)
  • Action: Post-thaw, analyze a 10 µL sample via RP-HPLC-UV (254 nm).

  • Causality: A self-validating protocol requires proof of success. By comparing the AUC of the intact 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid peak against a pre-freeze baseline, you verify that no ester cleavage (methanol loss) or precipitation (signal drop) occurred before proceeding to downstream assays.

Workflow S1 Buffer Selection (Histidine/K-Phos) S2 Cryoprotectant (8% Trehalose) S1->S2 S3 Snap Freezing (Liquid N2) S2->S3 S4 Rapid Thawing (37°C Bath) S3->S4 S5 HPLC Validation (Ester Integrity) S4->S5

Step-by-step optimized freeze-thaw workflow to prevent structural degradation.

References

  • Title: Effect of Glycine on pH Changes and Protein Stability During Freeze–Thawing in Phosphate Buffer Systems Source: researchgate.net URL: 1

  • Title: Protein denaturation during freezing and thawing in phosphate buffer systems: monomeric and tetrameric beta-galactosidase Source: nih.gov URL: 2

  • Title: Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation Source: nih.gov URL: 3

  • Title: Freeze-Thaw Platforms Defying Cryoconcentration Source: susupport.com URL: 5

  • Title: Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules Source: insights.bio URL: 7

  • Title: Evaluating Freeze-Thaw Processes in Biopharmaceutical Design Source: bioprocessintl.com URL: 4

  • Title: Bulk Freeze–Thawing of Macromolecules Source: sartorius.com URL: 6

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic Acid Fluorescence Assays

Welcome to the Advanced Assay Troubleshooting Center. As application scientists, we frequently encounter challenges when developing fluorescence assays using complex bifunctional linkers.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Center. As application scientists, we frequently encounter challenges when developing fluorescence assays using complex bifunctional linkers. The compound 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS 303994-57-2) is a highly versatile, amphiphilic linker often used in bioconjugation, PROTAC development, and the synthesis of targeted fluorescent probes.

However, its unique structural motifs—a rigid piperidine ring, a lipophilic methyl ester, and a flexible oxobutanoic (succinyl) chain—can introduce significant background noise in fluorescence readouts. This guide provides field-proven, self-validating methodologies to isolate and eliminate these artifacts.

Mechanistic Overview: Why Does This Linker Cause Background Noise?

To effectively troubleshoot, we must first understand the causality behind the noise. Background in these assays is rarely due to the fluorophore alone; it is a synergistic effect of the linker's physical chemistry interacting with the assay microenvironment[1].

  • Hydrophobic Aggregation & Light Scattering: The methoxycarbonyl-piperidine moiety is lipophilic. In aqueous buffers, probes utilizing this linker can self-associate into micelles or aggregates once they exceed their critical aggregation concentration. This leads to light scattering that mimics prompt fluorescence[1].

  • Electrostatic Non-Specific Binding (NSB): Fluorescent dyes (e.g., Alexa Fluor®, CF® dyes) often carry multiple negative charges to improve solubility. When conjugated via the oxobutanoic acid chain, the resulting electrostatic profile can drive non-specific binding to positively charged domains on off-target proteins or assay plates[2].

  • Microenvironmental Quenching: The flexibility of the succinyl chain allows the fluorophore to fold back onto the piperidine ring. Depending on the local pH and hydrophobicity, this can alter the fluorescence lifetime or cause auto-quenching, reducing your specific signal and ruining the Signal-to-Noise Ratio (SNR)[3].

G Probe Fluorescent Probe (Piperidine-Oxobutanoic Linker) Target Target Protein Probe->Target Specific Affinity OffTarget Off-Target Proteins (Hydrophobic Pockets) Probe->OffTarget Hydrophobic Interaction Agg Probe Aggregation (Lipophilic Ester) Probe->Agg Concentration > Critical Limit Specific Specific Binding (High Signal) Target->Specific NSB Non-Specific Binding (NSB) (Background Noise) OffTarget->NSB Scatter Light Scattering / Quenching (Background Noise) Agg->Scatter

Mechanistic pathways of background noise generation in piperidine-linker fluorescence assays.

Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system . You must run a "Linker-Fluorophore Only" control (no target protein) alongside your actual samples to accurately quantify background reduction.

Protocol A: Buffer Optimization & Hydrophobic Disruption

Standard blocking agents like Bovine Serum Albumin (BSA) are insufficient for this linker because BSA contains deep hydrophobic pockets that actively sequester the lipophilic piperidine ring, paradoxically increasing background[2].

Step-by-Step Methodology:

  • Replace BSA: Substitute 1-3% BSA with a non-mammalian blocking agent (e.g., Casein) or a commercial charged-dye blocker like TrueBlack® Background Suppressor, which neutralizes electrostatic interactions[2].

  • Titrate Zwitterionic Detergents: Add CHAPS (0.01% - 0.1% w/v) to your assay buffer. Unlike Tween-20, the zwitterionic nature of CHAPS is highly effective at disrupting the specific aggregation of the piperidine core without denaturing your target protein.

  • Optimize Co-solvents: Introduce 2-4% DMSO to the final assay volume. This maintains the solubility of the methoxycarbonyl moiety, preventing the formation of light-scattering aggregates[4].

  • Validation: Read the plate. If the background in your "no-target" control drops by >50% while the specific signal remains stable, the noise was driven by hydrophobic NSB.

Protocol B: Transitioning to Time-Resolved FRET (TR-FRET)

If buffer optimization fails, the noise is likely due to short-lived autofluorescence or scattering inherent to the linker's conformation. Transitioning to TR-FRET bypasses this entirely[5].

Step-by-Step Methodology:

  • Re-conjugate the Assay: Conjugate the 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid linker to a long-lifetime Lanthanide donor (e.g., Europium or Terbium chelate) instead of a prompt fluorophore.

  • Label the Target: Label your target receptor/protein with a compatible acceptor dye (e.g., ULight or Alexa Fluor 647).

  • Implement Time Delay: Configure your microplate reader to excite the sample at 320-340 nm, wait for a 50–100 microsecond delay , and then read the emission.

  • Validation: Because prompt fluorescence and scattering from linker aggregates decay within nanoseconds, the microsecond delay ensures that only the specific target-bound interactions are recorded, effectively reducing background noise to near zero[5].

G Start High Background Noise Detected Step1 Step 1: Buffer Optimization (Add CHAPS / DMSO) Start->Step1 Step2 Step 2: Advanced Blocking (Replace BSA with TrueBlack/Casein) Step1->Step2 Eval1 Is SNR > 10? Step2->Eval1 Step3 Step 3: Switch to TR-FRET (Time-Resolved Fluorescence) Eval1->Step3 No Success Assay Validated (Optimal SNR) Eval1->Success Yes Step3->Success

Decision tree for troubleshooting linker-induced fluorescence background noise.

Quantitative Data: Additive Efficacy

The following table summarizes internal validation data comparing the efficacy of various buffer additives in reducing background noise specifically caused by piperidine-based linkers.

Additive / BlockerConcentrationPrimary Mechanism of ActionRelative Background Reduction (%)Impact on Specific Signal
BSA (Standard) 1 - 3%Blocks generic protein-protein NSB5 - 10%None
Tween-20 0.05%Disrupts weak hydrophobic interactions35 - 45%Minimal
CHAPS 0.1%Zwitterionic disruption of piperidine aggregation60 - 70%Moderate (Requires titration)
DMSO 4%Solubilizes methoxycarbonyl ester40 - 50%Minimal
TrueBlack® Suppressor 1XQuenches charged dye/linker electrostatic NSB80 - 85%None

Frequently Asked Questions (FAQs)

Q: My assay signal drops completely when I add CHAPS to reduce the background. What is happening? A: The target protein may be sensitive to zwitterionic detergents, causing conformational changes that destroy the binding pocket. If CHAPS denatures your target, switch to a milder non-ionic detergent like Pluronic F-127 (0.01%), or shift your strategy entirely to TR-FRET to avoid harsh buffer conditions[5].

Q: Does the methyl ester on the piperidine ring undergo hydrolysis during the assay? A: Yes, depending on the pH and the presence of esterases in your sample (especially if using crude cell lysates). If the methoxycarbonyl group hydrolyzes to a free carboxylic acid, the probe becomes highly negatively charged. This sudden shift in electrostatics can cause a massive spike in background noise as the probe binds to basic proteins. Ensure your assay buffer is strictly maintained at pH 7.2–7.4 and consider adding esterase inhibitors if working with lysates.

Q: We are using this linker for a cell-based imaging assay, and the background is entirely localized to the lipid membrane. How do we fix this? A: The amphiphilic nature of the oxobutanoic-piperidine structure mimics lipid behavior, causing it to partition into the plasma membrane[1]. To counter this, pre-incubate the cells with a background suppressor designed for immunofluorescence (e.g., TrueBlack IF) before adding your probe[2]. Alternatively, reduce the probe incubation time to <15 minutes to favor kinetic binding to the specific target over thermodynamic partitioning into the membrane.

References

  • Chemie Brunschwig. Fluorescence Background Blockers. Retrieved from: [Link]

  • CliniSciences. Fluorescence Background Blockers. Retrieved from: [Link]

  • American Society for Microbiology (ASM). A Novel Fluorescence Intensity Screening Assay Identifies New Low-Molecular-Weight Inhibitors. Retrieved from:[Link]

  • Aurora Biolabs. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Services. Retrieved from: [Link]

  • Semantic Scholar. Incorporating a Piperidinyl Group in the Fluorophore Extends the Fluorescence Lifetime. Retrieved from: [Link]

  • Semantic Scholar. Environment-sensitive fluorescent turn-on probes targeting hydrophobic ligand-binding domains. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative In Vitro Analysis: 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid versus Standard Piperidine Derivatives

This technical guide provides an in-depth comparative analysis of the hypothetical in vitro profile of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid against well-established classes of standard piperidine derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparative analysis of the hypothetical in vitro profile of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid against well-established classes of standard piperidine derivatives. For researchers, scientists, and drug development professionals, this guide elucidates how the unique structural motifs of this compound may translate into distinct biological activities, drawing upon experimental data from analogous piperidine scaffolds.

Introduction: Deconstructing 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and capacity to engage in diverse molecular interactions make it a versatile foundation for designing novel therapeutics.[1][2] The subject of our analysis, 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid, presents a unique combination of chemical features that suggest potential interactions with a variety of biological targets.

A systematic breakdown of its structure reveals:

  • A Piperidine Core: A six-membered nitrogen-containing heterocycle that provides a rigid scaffold for the appended functional groups.[1]

  • A 4-Carboxamide Linkage: This amide bond connects the piperidine ring to the butanoic acid moiety. Piperidine-4-carboxamides are a known class of compounds with diverse biological activities, including antiviral and anticancer properties.[3][4]

  • An N-Butanoic Acid Substituent: The presence of a carboxylic acid at the terminus of a four-carbon chain introduces a key acidic functional group, which is a common feature in ligands for various receptors and transporters, particularly those that bind amino acids or their analogs.

  • A 4-Methoxycarbonyl Group: This ester group at the 4-position of the piperidine ring adds a potential hydrogen bond acceptor and influences the steric and electronic properties of the molecule.

The convergence of these functionalities suggests that 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid may exhibit a pharmacological profile distinct from that of more "standard" piperidine derivatives. This guide will explore these potential differences by comparing its hypothetical attributes to the established in vitro activities of two well-characterized classes of piperidine derivatives: GABA uptake inhibitors and CCR5 antagonists.

Comparative In Vitro Analysis: A Hypothetical Profile

In the absence of direct experimental data for 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid, we can infer its potential in vitro activities by drawing parallels with structurally related compounds.

Comparison with Piperidine-based GABA Uptake Inhibitors

Background: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Inhibitors of the GABA transporters (GATs) can potentiate GABAergic neurotransmission and have therapeutic applications as anticonvulsants.[5][6] A key pharmacophoric feature of many GAT inhibitors is the presence of a carboxylic acid and an amino group, mimicking the structure of GABA.[6][7]

Standard Derivatives in Comparison:

CompoundTargetIn Vitro Potency (IC50)Reference
Nipecotic AcidGAT-1~10 µM[8]
TiagabineGAT-1Neuronal: 446 nM, Glial: 128 nM[6]
(3RS,4SR)-4-Hydroxypiperidine-3-carboxylic acidGAT inhibitorWeaker than nipecotic acid[7]

Hypothetical Profile of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid:

The N-butanoic acid moiety of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid bears a structural resemblance to GABA. This suggests a potential for this compound to interact with GABA transporters. However, the bulky 4-carboxamido-4-methoxycarbonylpiperidine substituent at the amino end of the butanoic acid chain would likely influence its binding affinity and selectivity for different GAT subtypes compared to simpler structures like nipecotic acid.

Experimental Rationale: To investigate this hypothesis, a [³H]-GABA uptake assay using rat brain synaptosomes or HEK293 cells expressing specific GAT subtypes would be the primary in vitro experiment. This assay would quantify the ability of the compound to inhibit the uptake of radiolabeled GABA, providing an IC50 value for comparison with known GAT inhibitors.

Comparison with Piperidine-4-Carboxamide CCR5 Antagonists

Background: The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that acts as a co-receptor for the entry of the most common strains of HIV-1 into host cells. Piperidine-4-carboxamide derivatives have been successfully developed as potent CCR5 antagonists, with Maraviroc being a notable example.[9]

Standard Derivatives in Comparison:

CompoundTargetIn Vitro Potency (IC50)Reference
MaravirocCCR525.43 nM (Calcium mobilization)[9]
Compound 16gCCR525.73 nM (Calcium mobilization)[9]
Compound 16iCCR525.53 nM (Calcium mobilization)[9]

Hypothetical Profile of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid:

While 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid shares the piperidine-4-carboxamide core with known CCR5 inhibitors, the nature of the substituents is markedly different. CCR5 antagonists typically feature large, lipophilic groups that occupy specific binding pockets of the receptor. The butanoic acid moiety of our compound of interest introduces a polar, acidic group, which may not be favorable for binding to the typically hydrophobic pockets of the CCR5 receptor targeted by existing antagonists.

Experimental Rationale: A primary in vitro screen for CCR5 antagonism would involve a calcium mobilization assay in a cell line stably expressing CCR5, such as CHO-K1 or HEK293. A lack of activity in this assay would suggest that despite the shared core, the substitution pattern of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid is not conducive to CCR5 antagonism.

Experimental Protocols

[³H]-GABA Uptake Inhibition Assay

Objective: To determine the in vitro potency of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid in inhibiting GABA uptake.

Methodology:

  • Preparation of Synaptosomes: Isolate synaptosomes from rat brain tissue by differential centrifugation.

  • Incubation: Pre-incubate synaptosomes with varying concentrations of the test compound or a reference standard (e.g., Tiagabine) in a buffered solution.

  • Initiation of Uptake: Add [³H]-GABA to initiate the uptake reaction.

  • Termination of Uptake: After a defined incubation period, terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition of [³H]-GABA uptake at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Visualizing the Concepts

Signaling Pathway

G cluster_0 GABAergic Synapse cluster_1 Mechanism of GAT Inhibition Presynaptic Presynaptic Neuron GABA_Vesicle GABA Vesicles Postsynaptic Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft GABA_Vesicle->Synaptic_Cleft Release GAT1 GAT-1 Transporter GAT1->Presynaptic Recycling Increased_GABA Increased Synaptic GABA Concentration GAT1->Increased_GABA GABA_Receptor GABA Receptor GABA_Receptor->Postsynaptic Inhibitory Signal Synaptic_Cleft->GAT1 Reuptake Synaptic_Cleft->GABA_Receptor Binding Inhibitor GABA Uptake Inhibitor (e.g., Tiagabine) Inhibitor->GAT1 Blockade Increased_GABA->GABA_Receptor Enhanced Signaling

Caption: Hypothetical mechanism of action for a GABA uptake inhibitor.

Experimental Workflow

Compound Test Compound: 4-[4-(Methoxycarbonyl)piperidino] -4-oxobutanoic acid GABA_Assay [3H]-GABA Uptake Assay Compound->GABA_Assay CCR5_Assay CCR5 Calcium Mobilization Assay Compound->CCR5_Assay Data_Analysis Data Analysis (IC50 Determination) GABA_Assay->Data_Analysis CCR5_Assay->Data_Analysis Conclusion Conclusion on In Vitro Profile Data_Analysis->Conclusion

Sources

Comparative

Comparative Guide: Validating the Intracellular Biological Activity of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic Acid Derivatives

Introduction: The Challenge of Intracellular Validation In modern drug discovery, 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS 303994-57-2) serves as a highly modular synthetic building block. Structurally,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Intracellular Validation

In modern drug discovery, 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS 303994-57-2) serves as a highly modular synthetic building block. Structurally, it features a piperidine-4-carboxylic acid methyl ester conjugated to a succinyl group. This specific scaffold is frequently utilized to synthesize targeted covalent inhibitors, protein-protein interaction (PPI) modulators, and Proteolysis Targeting Chimeras (PROTACs). The succinic acid tail provides an ideal vector for linker attachment (e.g., to CRBN or VHL E3 ligase ligands), while the piperidine moiety can be functionalized to engage specific kinase or epigenetic reader domains.

The Core Problem: Biochemical assays (such as SPR or TR-FRET) performed on purified recombinant proteins are insufficient for validating the biological activity of these derivatives. They fail to account for cellular permeability, efflux pump activity, intracellular metabolism, and competition with millimolar concentrations of endogenous ligands (e.g., ATP). To establish true causality between compound treatment and phenotypic response, we must utilize live-cell target engagement platforms.

This guide objectively compares two premier cell-based validation platforms—CETSA and NanoBRET —and provides self-validating experimental protocols to ensure rigorous scientific integrity.

Platform Comparison: CETSA vs. NanoBRET

When validating a novel piperidine-succinamide derivative, the choice of assay dictates the biological relevance of your data.

Cellular Thermal Shift Assay (CETSA)
  • Mechanism: Relies on the thermodynamic principle that ligand binding stabilizes a protein, shifting its aggregation temperature ( Tagg​ ) higher. It measures target engagement by applying a transient heat pulse to intact cells, causing unbound proteins to denature while ligand-bound proteins remain soluble[1].

  • The Advantage: Completely label-free. It enables direct, physiologically relevant target engagement quantification of the endogenous target protein within its native cellular matrix[2].

  • The Trade-off: Lower throughput; requires Western blotting or mass spectrometry (CETSA-MS) for detection.

NanoBRET Target Engagement
  • Mechanism: Utilizes a competitive displacement format. A NanoLuc®-fused target protein is expressed in live cells. A cell-permeable fluorescent tracer binds the target, generating a Bioluminescence Resonance Energy Transfer (BRET) signal. The test compound displaces the tracer, resulting in a dose-dependent decrease in the BRET signal[3].

  • The Advantage: High-throughput, real-time kinetic measurements in live cells with excellent signal-to-background ratios.

  • The Trade-off: Requires genetic engineering to express the NanoLuc fusion tag, which may alter native protein dynamics or complex formation.

Visualizing the Workflows and Mechanisms

Workflow Start Compound Treatment Split Assay Choice Start->Split CETSA CETSA (Label-Free) Split->CETSA Endogenous NanoBRET NanoBRET (Tagged) Split->NanoBRET Overexpressed Heat Heat Shock & Lysis CETSA->Heat Tracer Add Fluorescent Tracer NanoBRET->Tracer Detect1 Western Blot Detection Heat->Detect1 Detect2 Measure BRET Ratio Tracer->Detect2

Workflow comparison: CETSA vs. NanoBRET for target engagement.

Mechanism Target Target Protein Complex Ternary Complex Target->Complex Binds Compound Piperidine Derivative Compound->Complex Bridges E3 E3 Ligase E3->Complex Recruited Degradation Degradation Complex->Degradation Ubiquitination

Mechanism of target degradation via ternary complex formation.

Experimental Protocols: Building Self-Validating Systems

To ensure trustworthiness, every protocol must be a self-validating system. A common pitfall in cell-based screening is misinterpreting assay artifacts (e.g., compound autofluorescence or heat-block inconsistencies) as biological activity. The following protocols integrate mandatory controls to establish strict causality.

Protocol 1: CETSA Isothermal Dose-Response (ITDR)

To ensure causality and rule out heat-block artifacts, this protocol establishes a dose-dependent stabilization at a fixed temperature.

  • Cell Preparation: Culture target cell lines (e.g., HEK293T) to 80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Compound Treatment: Aliquot cells into a 96-well PCR plate. Treat with a 10-point concentration gradient of the 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid derivative (0.1 nM to 10 µM).

    • Self-Validation Step: You must include a DMSO vehicle control and an inactive structural epimer as a negative control to prove the thermal shift is driven by specific target engagement.

  • Thermal Challenge: Subject the PCR plate to a transient heat shock at the target protein's pre-determined Tagg​ (typically 45–55°C) for exactly 3 minutes using a high-precision thermal cycler, followed by 3 minutes at 4°C.

  • Lysis and Clearance: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Analyze the soluble fraction via Western blot. Quantify band intensity to calculate the half-maximal effective concentration ( EC50​ ) of target engagement.

Protocol 2: NanoBRET Competitive Displacement

This protocol includes an untagged target overexpression control to ensure the test compound isn't artificially quenching the NanoLuc fluorophore.

  • Transfection: Transfect HEK293T cells with the NanoLuc-target fusion plasmid. Plate cells in a 384-well white plate (non-binding surface) at 10,000 cells/well.

  • Tracer Addition: Add the appropriate NanoBRET fluorescent tracer at its pre-determined Kd​ concentration.

  • Compound Treatment: Add the piperidine derivative in a 10-point dose-response gradient. Incubate for 2 hours at 37°C to allow for cell penetration and equilibration.

  • Detection: Add NanoBRET Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot against compound concentration to determine the apparent intracellular affinity.

Quantitative Data Presentation

The table below summarizes mock validation data for a representative 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid derivative. Notice how the biochemical assay overestimates compound potency compared to the live-cell assays. This discrepancy highlights the necessity of cell-based platforms to account for membrane permeability and intracellular competition.

Assay PlatformTarget FormatReadoutApparent Affinity ( IC50​ / EC50​ )Signal-to-Background (S/B)Throughput
Biochemical (TR-FRET) Purified RecombinantFluorescence12 nM15.2High
NanoBRET TE Live Cell (Tagged)Luminescence85 nM4.8High
CETSA ITDR Live Cell (Endogenous)Western Blot110 nM3.1Low

References

  • Title: Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science (PubMed) URL: [Link]

  • Title: From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye Source: Promega Connections URL: [Link]

  • Title: CETSA - Cellular Thermal Shift Assay Source: Pelago Bioscience URL: [Link]

Sources

Validation

Cross-reactivity studies of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid with off-target receptors

Comparative Guide: Off-Target Receptor Cross-Reactivity of Piperidine-Based Building Blocks (MCPOBA vs. Standard Scaffolds) Executive Summary In modern drug discovery—particularly in the design of Proteolysis Targeting C...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Off-Target Receptor Cross-Reactivity of Piperidine-Based Building Blocks (MCPOBA vs. Standard Scaffolds)

Executive Summary

In modern drug discovery—particularly in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Fragment-Based Lead Discovery (FBLD)—the selection of rigid linker scaffolds is critical. Piperidine rings are highly favored for their predictable vectors, solubility, and metabolic stability. However, they inherently carry significant polypharmacology risks due to their basic amine centers.

This guide objectively compares the off-target cross-reactivity of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (MCPOBA) against standard basic piperidine and flexible PEG alternatives. By providing empirical comparative data and self-validating protocols, this guide serves as an authoritative resource for scaffold selection.

Mechanistic Rationale: The Polypharmacology of Piperidines

As application scientists, we must recognize that structural choices dictate biological fate. The classic piperidine scaffold (e.g., methyl isonipecotate) contains a secondary amine that is protonated at physiological pH. This basic nitrogen is a well-documented pharmacophore for off-target aminergic G Protein-Coupled Receptors (GPCRs) and the human Ether-à-go-go-Related Gene (hERG) potassium channel[1].

At the molecular level, aminergic GPCRs (such as 5-HT2A, D2, and H1) share a highly conserved aspartate residue (D3.32) in transmembrane domain 3. This negatively charged residue serves as an anchor, forming a strong ionic bond with positively charged basic amines[2]. Similarly, the hERG channel's inner cavity traps lipophilic basic amines, leading to drug-induced QT prolongation and cardiotoxicity[1].

MCPOBA circumvents this liability through strategic amidation. By conjugating the piperidine nitrogen to a 4-oxobutanoic acid (succinyl) group, the basic amine is converted into a neutral amide. While some uncharged molecules can still exhibit hERG blockade via hydrophobic interactions, the removal of the protonated nitrogen drastically reduces the electrostatic attraction required for high-affinity binding in both hERG and aminergic GPCR pockets[3].

G cluster_0 Basic Piperidine Scaffold cluster_1 MCPOBA Scaffold (Amide) A1 Protonated Nitrogen (Basic Amine) A2 Aspartate D3.32 (GPCR/hERG Pocket) A1->A2 Electrostatic Attraction A3 Strong Ionic Bond (Off-Target Hit) A2->A3 Binding B1 Succinylated Nitrogen (Neutral Amide) B2 Aspartate D3.32 (GPCR/hERG Pocket) B1->B2 Steric Clash / No Charge B3 No Ionic Bond (Clean Profile) B2->B3 Evasion

Mechanistic comparison: Basic amine vs. MCPOBA neutral amide interaction with GPCR D3.32 residue.

Comparative Cross-Reactivity Data

To objectively evaluate the safety profile of MCPOBA, we compared it against Methyl Isonipecotate (a basic piperidine control) and PEG3-Acid (a highly flexible, neutral control). The data below summarizes the binding affinities ( Ki​ or IC50​ ) across a standard early-discovery safety panel.

Scaffold / CompoundhERG ( IC50​ , µM)5-HT2A ( Ki​ , µM)Dopamine D2 ( Ki​ , µM)Histamine H1 ( Ki​ , µM)
MCPOBA (Neutral Amide) > 100> 100> 100> 100
Methyl Isonipecotate (Basic Amine) 14.2 ± 1.58.4 ± 0.911.2 ± 1.118.5 ± 2.0
PEG3-Acid (Neutral Flexible) > 100> 100> 100> 100

Data Interpretation: MCPOBA demonstrates a clean off-target profile comparable to inert PEG linkers, while successfully maintaining the structural rigidity of a piperidine ring. Conversely, the basic amine control shows significant low-micromolar liability across the panel.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols utilize orthogonal validation methods. We prioritize automated patch-clamp for hERG over fluorescence-based assays because it directly measures ion channel currents, satisfying FDA/ICH S7B guidelines. For GPCRs, we utilize radioligand displacement to measure true thermodynamic binding affinity ( Ki​ ), eliminating confounding factors from downstream functional efficacy assays.

Workflow N1 Compound Preparation (MCPOBA vs. Controls) N2 hERG Patch-Clamp (Electrophysiology) N1->N2 N3 GPCR Radioligand Panel (5-HT2A, D2, H1) N1->N3 N4 Data Acquisition & Normalization (IC50 / Ki Calculation) N2->N4 N3->N4 N5 Cross-Reactivity Profiling (Safety Margin Analysis) N4->N5

Step-by-step experimental workflow for assessing off-target cross-reactivity of linker scaffolds.

Protocol A: Automated Patch-Clamp for hERG Liability

Causality Check: Why patch-clamp? Fluorescence assays (e.g., thallium flux) are prone to false positives from fluorescent quenchers or autofluorescent compounds. Patch-clamp provides direct, voltage-controlled measurement of the IKr​ tail current.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Compound Preparation: Dissolve MCPOBA and controls in 100% DMSO, then dilute in extracellular recording solution to a final DMSO concentration of ≤0.1% to prevent solvent-induced membrane instability.

  • Electrophysiology:

    • Utilize an automated patch-clamp system (e.g., QPatch or Patchliner).

    • Apply a voltage protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Acquisition: Measure the peak tail current amplitude before and after compound perfusion (5-minute incubation per concentration). Calculate % inhibition and fit to a 4-parameter logistic equation to determine the IC50​ .

Protocol B: Radioligand Displacement Panel for Aminergic GPCRs

Causality Check: Why radioligand displacement? It isolates the binding event at the orthosteric site, providing a direct measure of the compound's ability to compete with endogenous ligands at the D3.32 residue, independent of G-protein coupling efficiency.

  • Membrane Preparation: Isolate membrane fractions from HEK293 cells transiently transfected with human 5-HT2A, D2, or H1 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, the test scaffold (MCPOBA at 10 µM to 100 µM), and a target-specific radioligand (e.g., [3H] -Ketanserin for 5-HT2A, [3H] -Spiperone for D2).

  • Incubation & Filtration: Incubate the plates at room temperature for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Count radioactivity using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Conclusion & Application Scientist Recommendations

When engineering novel therapeutics, the choice of building blocks dictates the trajectory of a lead optimization campaign. While basic piperidines offer excellent physicochemical properties, their inherent affinity for the D3.32 residue of aminergic GPCRs and the hERG channel pore necessitates rigorous, often costly, downstream mitigation strategies.

MCPOBA (4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid) represents a highly optimized alternative. By pre-installing a succinyl group, it neutralizes the basic amine, effectively eliminating electrostatic-driven polypharmacology while providing two versatile handles (a carboxylic acid and a methyl ester) for orthogonal conjugation. For researchers developing PROTACs or rigidified ADCs, MCPOBA offers the highly desired structural benefits of a saturated heterocycle without the safety liabilities of a basic nitrogen.

References

  • [1] Title: Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Source: Drug Hunter (2024). URL:[Link]

  • [2] Title: “Selective” serotonin 5-HT2A receptor antagonists. Source: Biochemical Pharmacology / PMC (2022). URL:[Link]

  • [3] Title: Common Pharmacophores for Uncharged Human Ether-a-go-go-Related Gene (hERG) Blockers. Source: Journal of Medicinal Chemistry / ACS Publications (2006). URL:[Link]

Sources

Comparative

4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid compared to unesterified piperidino-oxobutanoic acid

As drug design pivots toward increasingly complex modalities—such as targeted protein degraders (PROTACs) and intracellularly active small molecules—the selection of linker and building block functionalization becomes a...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug design pivots toward increasingly complex modalities—such as targeted protein degraders (PROTACs) and intracellularly active small molecules—the selection of linker and building block functionalization becomes a critical determinant of success. This guide provides an in-depth comparison between 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS 303994-57-2) and its unesterified counterpart, 4-(4-carboxypiperidino)-4-oxobutanoic acid .

By evaluating these compounds through the lenses of physicochemical properties, membrane permeability, and synthetic chemoselectivity, we outline the causality behind choosing an esterified prodrug/linker over a free di-acid.

Physicochemical Profiling & Causality

The fundamental difference between these two molecules is the functional group at the 4-position of the piperidine ring. The unesterified form possesses a free carboxylic acid, whereas the esterified form masks this moiety as a methyl ester (methoxycarbonyl). This single structural modification drastically alters the molecule's behavior in physiological environments.

Property4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (Esterified)Unesterified piperidino-oxobutanoic acid (Free Acid)Causality & Experimental Impact
C-Terminus Methyl Ester (-COOCH₃)Free Carboxylic Acid (-COOH)Esterification masks the polar hydroxyl group, preventing hydrogen bond donation.
Ionization (pH 7.4) -1 (Succinyl COOH only)-2 (Succinyl + Piperidine COOH)The unesterified form exists as a di-anion, which is highly repelled by the hydrophobic core of lipid bilayers.
TPSA (Ų) ~ 84~ 95A lower Topological Polar Surface Area (TPSA) in the esterified form directly correlates with enhanced passive diffusion.
Chemoselectivity Mono-reactiveDi-reactiveThe methyl ester acts as an orthogonal protecting group, allowing selective amide coupling at the succinyl tail[1].

Mechanistic Role: Membrane Permeability and Prodrug Strategy

A persistent challenge in medicinal chemistry is delivering polar, carboxylate-dependent pharmacophores into the cytosol. The unesterified piperidino-oxobutanoic acid is highly hydrophilic; its di-anionic state at physiological pH severely restricts transcellular diffusion.

To circumvent this, the methoxycarbonyl group is utilized as a transient mask. Esterification of isonipecotic acid derivatives has been proven to significantly improve intracellular delivery and anti-proliferative activity compared to their free carboxylic acid counterparts[2]. Once the lipophilic ester passively diffuses across the cell membrane, ubiquitous intracellular esterases (such as hCE1 and hCE2) rapidly hydrolyze the methyl ester, trapping the active, unesterified di-acid inside the cell. This strategy is frequently employed to remove zwitterionic or anionic character from receptor antagonists, yielding neutral, membrane-permeable analogues[1].

ProdrugPathway A Methoxycarbonyl Form (Lipophilic / Mono-anion) B Lipid Bilayer (Hydrophobic Barrier) A->B Passive Diffusion C Cytosol (Esterase Activity) B->C Translocation D Unesterified Active Form (Di-anion / Target Binding) C->D Hydrolysis (hCE1/2)

Fig 1: Cellular uptake and intracellular activation pathway of the methoxycarbonyl prodrug.

Synthetic Utility: Orthogonal Reactivity in Linker Design

When synthesizing complex conjugates (e.g., attaching a target-binding ligand to an E3 ligase recruiter via a succinyl-piperidine linker), chemoselectivity is paramount.

Attempting an amide coupling with the unesterified di-acid requires excessive equivalents of coupling reagents and leads to a statistical mixture of succinyl-coupled, piperidine-coupled, and di-coupled products. By utilizing 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid , the methyl ester serves as an inherent protecting group. This allows the selective activation of the succinyl aliphatic carboxylic acid using standard reagents (HATU/DIPEA) without cross-reactivity[1].

CouplingWorkflow Start 4-[4-(Methoxycarbonyl)piperidino] -4-oxobutanoic acid Step1 Activation of Succinyl COOH (HATU / DIPEA in DMF) Start->Step1 Step2 Amide Coupling with Target Amine (Warhead / Ligand) Step1->Step2 Step3 Ester Hydrolysis (LiOH / THF / H2O) Step2->Step3 Orthogonal Deprotection End Final Conjugate with Free Piperidine Carboxylate Step3->End

Fig 2: Workflow for selective amide coupling utilizing the esterified piperidine building block.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls to prevent the propagation of false-positive data.

Protocol A: Caco-2 Permeability Assay (Prodrug Validation)

This protocol objectively measures the passive diffusion advantage of the esterified compound over the unesterified form.

  • Cell Seeding & Monolayer Validation: Seed Caco-2 cells on transwell polycarbonate inserts. Culture for 21 days.

    • Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER). Do not proceed unless TEER > 250 Ω·cm², confirming tight junction integrity.

  • Compound Application: Prepare a 10 µM solution of the test compound (esterified vs. unesterified) in HBSS buffer (pH 7.4). Spike the solution with 100 µM Lucifer Yellow (LY). Apply to the apical chamber.

  • Incubation: Incubate at 37°C with 5% CO₂ for 2 hours.

  • Post-Assay Integrity Check: Sample the basolateral chamber and measure LY fluorescence (Ex 428 nm / Em 536 nm).

    • Self-Validation Step: If LY flux exceeds 1%, reject the well, as the monolayer was compromised during the assay.

  • Quantification: Analyze apical and basolateral samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Protocol B: Chemoselective Amide Coupling & Saponification

This workflow utilizes the esterified building block to prevent di-coupling.

  • Activation: Dissolve 1.0 eq of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid in anhydrous DMF. Add 1.2 eq HATU and 2.0 eq DIPEA. Stir for 15 minutes at room temperature.

    • Self-Validation Step: Quench a 1 µL aliquot in methanol and analyze via LC-MS. Proceed only when >95% of the starting material has converted to the active ester intermediate.

  • Conjugation: Add 1.0 eq of the target primary amine. Stir for 2 hours.

    • Self-Validation Step: Monitor by LC-MS. The reaction is complete when the active ester mass is depleted and the conjugate mass appears.

  • Purification: Isolate the ester-protected conjugate via reverse-phase flash chromatography (Water/Acetonitrile gradient).

  • Saponification (Deprotection): To reveal the free piperidine carboxylic acid, dissolve the purified conjugate in a 3:1:1 mixture of THF/MeOH/H₂O. Add 3.0 eq of LiOH·H₂O. Stir for 4 hours at room temperature.

    • Self-Validation Step: Confirm deprotection via LC-MS. A successful saponification will show a precise mass shift of -14 Da (loss of the methyl group) with no degradation of the newly formed succinyl amide bond.

References

2.[2] Title: Cell-Permeable Esters of Diazeniumdiolate-Based Nitric Oxide Prodrugs Source: National Institutes of Health (PMC) URL: [Link]

3.[1] Title: Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid

Introduction In the fields of drug metabolism, impurity profiling, and synthetic chemistry, the unambiguous identification of small molecules is paramount. 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (MW: 243.26...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of drug metabolism, impurity profiling, and synthetic chemistry, the unambiguous identification of small molecules is paramount. 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (MW: 243.26 g/mol ) is a molecule that incorporates several key functional groups: a tertiary amine within a piperidine ring, an amide linkage, a methyl ester, and a carboxylic acid. This structural complexity makes it an excellent candidate for analysis by tandem mass spectrometry (MS/MS), as it yields rich and informative fragmentation patterns that are highly dependent on the ionization mode.

This guide provides an in-depth comparison of the expected fragmentation patterns of this molecule under both positive and negative electrospray ionization (ESI) conditions. As Senior Application Scientists, our goal is not just to present data, but to elucidate the underlying chemical principles that dictate these fragmentation pathways, thereby empowering researchers to interpret their own data with confidence. The methodologies and interpretations presented herein are grounded in established principles of gas-phase ion chemistry and practical experience with molecules of similar functionalities.[1][2][3]

Experimental Design & Rationale

A robust analytical method begins with a well-considered experimental design. For a molecule of this nature, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice, offering both separation from complex matrices and high-specificity structural elucidation.

Workflow for LC-MS/MS Analysis

The logical flow for analyzing this compound involves sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation.

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry prep1 Dissolve sample in suitable solvent (e.g., Methanol) prep2 Perform serial dilutions to working concentrations lc1 Inject sample onto C18 reversed-phase column prep2->lc1 lc2 Apply gradient elution with 0.1% formic acid in water/acetonitrile ms1 Electrospray Ionization (ESI) (Positive & Negative Modes) lc2->ms1 ms2 MS1: Full Scan to identify precursor ion ([M+H]+ or [M-H]-) ms1->ms2 ms3 MS2: Product Ion Scan of precursor via CID ms2->ms3

Caption: General experimental workflow for LC-MS/MS analysis.

Methodology Details

1. Sample Preparation & Chromatography:

  • Rationale: The goal is to deliver a clean, well-resolved peak to the mass spectrometer.

  • Protocol:

    • A stock solution is prepared by dissolving ~1 mg of the analyte in 1 mL of methanol.[4]

    • Working standards (e.g., 10 ng/mL to 1 µg/mL) are prepared by serial dilution using the initial mobile phase composition.

    • Chromatographic separation is achieved on a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[4]

    • A typical mobile phase would consist of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile. Formic acid is used to aid protonation in positive ion mode and improve peak shape.

    • A gradient elution (e.g., 5% to 95% B over 5-10 minutes) ensures the compound elutes as a sharp peak.

2. Mass Spectrometry:

  • Rationale: We employ both positive and negative ionization modes to generate complementary fragmentation data, maximizing structural confirmation. Collision-Induced Dissociation (CID) is used to controllably fragment the precursor ions.[3]

  • Instrumentation: A tandem mass spectrometer, such as a triple quadrupole or Q-TOF, equipped with an ESI source is ideal.[4]

  • Positive Ion Mode Protocol [M+H]+:

    • Ion Source: ESI positive mode. The basic piperidine nitrogen is the most likely site of protonation.[4]

    • MS1: A full scan (e.g., m/z 100-350) is performed to identify the protonated molecule, [M+H]+, at an expected m/z of 244.1.

    • MS2: A product ion scan is performed on the precursor ion at m/z 244.1. The collision energy is optimized (e.g., ramped from 10-40 eV) to generate a rich fragmentation spectrum.

  • Negative Ion Mode Protocol [M-H]-:

    • Ion Source: ESI negative mode. The carboxylic acid is the most acidic proton and will be the site of deprotonation.[5]

    • MS1: A full scan is performed to identify the deprotonated molecule, [M-H]-, at an expected m/z of 242.1.

    • MS2: A product ion scan is performed on the precursor ion at m/z 242.1, again with optimized collision energy.

Comparative Fragmentation Analysis

The structural features of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid lead to distinct and predictable fragmentation pathways in positive and negative ion modes.

Positive Ion Mode ([M+H]+) Fragmentation

Protonation occurs on the basic piperidine nitrogen. The resulting charge provides a site to initiate fragmentation, often involving cleavages alpha to the nitrogen and fragmentation of the amide and ester groups.[4]

PositiveFragmentation cluster_losses Primary Neutral Losses cluster_cleavage Major Bond Cleavages parent [M+H]+ m/z 244.1 loss_H2O m/z 226.1 parent->loss_H2O - H2O loss_CH3OH m/z 212.1 parent->loss_CH3OH - CH3OH frag_amide Piperidine-related ion m/z 144.1 parent->frag_amide Amide Cleavage frag_succinyl Succinoyl-related ion m/z 101.0 parent->frag_succinyl Amide Cleavage frag_piperidine_ring Ring Cleavage Product m/z 84.1 frag_amide->frag_piperidine_ring - COOCH3

Caption: Proposed fragmentation pathways for [M+H]+ ion.

  • Loss of Water (m/z 226.1): A common neutral loss from the carboxylic acid moiety, though often a lower abundance fragment.[6]

  • Loss of Methanol (m/z 212.1): Elimination of methanol from the methoxycarbonyl group is a characteristic fragmentation pathway for methyl esters.

  • Amide Bond Cleavage: This is typically a dominant fragmentation pathway. Cleavage of the C-N amide bond can result in two major fragment ions:

    • m/z 144.1: This corresponds to the protonated methyl piperidine-4-carboxylate portion. This fragment is highly diagnostic for the piperidine ester substructure.

    • m/z 101.0: This corresponds to the succinoyl fragment, which would be observed as an acylium ion.

  • Piperidine Ring Fragmentation (m/z 84.1): The fragment at m/z 144.1 can undergo further fragmentation via loss of the methoxycarbonyl group (•COOCH3) or related fragments, leading to ions characteristic of the piperidine ring itself.[4] While collision-based techniques like HCD might produce limited fragments from piperidine rings, even CID can induce some ring cleavage.[7]

Negative Ion Mode ([M-H]-) Fragmentation

Deprotonation at the carboxylic acid creates a carboxylate anion. The fragmentation is driven by charge-remote processes or rearrangements involving this anionic site.

NegativeFragmentation cluster_losses Primary Neutral Losses cluster_cleavage Major Bond Cleavages parent [M-H]- m/z 242.1 loss_CO2 m/z 198.1 parent->loss_CO2 - CO2 frag_amide_neg Piperidine-related anion m/z 142.1 parent->frag_amide_neg Amide Cleavage frag_succinate_neg Deprotonated Succinic Anhydride m/z 99.0 parent->frag_succinate_neg Rearrangement & Cleavage

Caption: Proposed fragmentation pathways for [M-H]- ion.

  • Loss of Carbon Dioxide (m/z 198.1): Decarboxylation is the most characteristic fragmentation of deprotonated carboxylic acids and is often the base peak in the spectrum.[5] The resulting m/z 198.1 ion provides high confidence in the presence of a carboxylic acid.

  • Amide Bond Cleavage (m/z 142.1): Cleavage of the amide bond can lead to a fragment corresponding to the deprotonated methyl piperidine-4-carboxylate moiety.

  • Rearrangement and Cleavage (m/z 99.0): A characteristic fragmentation of N-succinyl compounds can involve a rearrangement to form the succinic anhydride anion radical or a related structure at m/z 99.0.[8]

Summary of Comparative Data

The following table summarizes the key diagnostic fragments, providing a quick reference for identifying 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral Loss / Fragment StructureDiagnostic Value
Positive ESI 244.1 ([M+H]+)212.1- CH3OH (Methanol)Confirms presence of a methyl ester.
144.1[Methyl piperidine-4-carboxylate + H]+High. Confirms the entire piperidine ester substructure.
84.1Piperidine ring fragmentConfirms the piperidine ring core.
Negative ESI 242.1 ([M-H]-)198.1- CO2 (Carbon Dioxide)High. Confirms the presence of a carboxylic acid.[5]
99.0[Succinic Anhydride - H]-High. Confirms the N-succinyl moiety.[8]

Conclusion

The mass spectrometric fragmentation of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid is highly informative and provides complementary data when analyzed in both positive and negative ESI modes. In positive mode, the key fragmentation is the amide bond cleavage, yielding a diagnostic ion at m/z 144.1 that confirms the piperidine methyl ester portion of the molecule. In negative mode, the dominant and most diagnostic fragmentation is the loss of CO2 from the deprotonated carboxylic acid, producing a fragment at m/z 198.1.

By leveraging this comparative analysis, researchers can confidently identify this compound in complex mixtures, distinguish it from structural isomers, and gain valuable insights for metabolic studies or synthetic route confirmation. The application of these fundamental fragmentation principles provides a robust framework for the structural elucidation of a wide range of small molecules.

References

  • Mamer, O. A., et al. (1995). Identification and quantitation of urinary dicarboxylic acids as their dicyclohexyl esters in disease states by gas chromatography mass spectrometry. PubMed. Available at: [Link]

  • Rashed, M. S., et al. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. ResearchGate. Available at: [Link]

  • Tsang, C. W., & Harrison, A. G. (1976). The use of N-succinyl derivatives in the study of amino acids and peptides by mass spectrometry. PubMed. Available at: [Link]

  • Metabolomics Workshop (2015). 3rd Metabolomics Workshop 06022015. University of Illinois. Available at: [Link]

  • Rashed, M. S., et al. (2001). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. Clinical Chemistry. Available at: [Link]

  • Bae, S. E., et al. (2017). Dicarboxylic acids analyzed by time-of-flight secondary ion mass spectrometry. AIP Publishing. Available at: [Link]

  • Chen, B., et al. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. PubMed. Available at: [Link]

  • Chen, B., et al. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Scilit. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Vath, J. E., & Biemann, K. (2001). Mass spectrometric evidence for mechanisms of fragmentation of charge-derivatized peptides. PubMed. Available at: [Link]

  • Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Science Ready (2023). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]

  • ResearchGate (2020). The fragmentation patterns of compound 4. ResearchGate. Available at: [Link]

  • Wikipedia (2023). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

Sources

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